L-Tyrosine (3-¹³C) for Isotopic Labeling: A Technical Guide for Advanced Research Applications
This guide provides an in-depth exploration of the chemical properties and applications of L-Tyrosine labeled with carbon-13 at the 3-position of its aromatic ring (L-Tyrosine (3-¹³C)). It is intended for researchers, sc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of the chemical properties and applications of L-Tyrosine labeled with carbon-13 at the 3-position of its aromatic ring (L-Tyrosine (3-¹³C)). It is intended for researchers, scientists, and drug development professionals who are leveraging the power of stable isotope labeling for nuanced investigations into protein structure, function, and metabolism. This document moves beyond a simple recitation of facts to explain the underlying principles and causality behind experimental choices, ensuring a robust and validated approach to your research.
Fundamental Chemical Properties and the Rationale for Site-Specific Labeling
L-Tyrosine is a non-essential amino acid in humans, synthesized from phenylalanine, and serves as a precursor for crucial biomolecules including neurotransmitters and hormones.[1] Its aromatic side chain makes it a valuable probe in structural and functional studies of proteins.
The introduction of a stable isotope like ¹³C does not significantly alter the fundamental chemical properties of L-Tyrosine, making it an effective tool for tracing and analysis without perturbing the biological system under investigation.[2] The key advantage of isotopic labeling lies in the ability to distinguish the labeled molecule from its unlabeled counterpart using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Why Site-Specific Labeling at the 3-Position?
While uniform labeling (e.g., ¹³C₉-L-Tyrosine) is a common and cost-effective method, site-specific labeling, such as at the 3-position of the aromatic ring, offers several distinct advantages:[3]
Spectral Simplification: In NMR spectroscopy, uniform labeling can lead to complex spectra with extensive signal overlap, especially in larger proteins.[3] Site-specific labeling "turns on" signals only at the selected sites, simplifying spectra and facilitating unambiguous resonance assignment.[3]
Probing Specific Interactions: The 3-position of the tyrosine ring is in close proximity to the hydroxyl group, a key site for post-translational modifications like phosphorylation. A ¹³C label at this position can serve as a sensitive reporter on the local chemical environment and conformational changes upon modification or ligand binding.
Dynamic Studies: Site-selective ¹³C-labeling is particularly powerful for studying the dynamics of aromatic side chains, such as ring flips, which are often involved in protein stability and function.[4]
Synthesis of L-Tyrosine (3-¹³C): A Conceptual Framework
While a specific, detailed, and publicly available protocol for the synthesis of L-Tyrosine (3-¹³C) is not readily found in the provided search results, the general principles for the synthesis of isotopically labeled aromatic amino acids are well-established. These multi-step syntheses often involve the introduction of the ¹³C label at an early stage to a precursor molecule that is then elaborated into the final amino acid. A plausible, generalized synthetic approach would involve:
Preparation of a ¹³C-labeled Phenolic Precursor: The synthesis would likely commence with a commercially available, simpler aromatic compound labeled with ¹³C at the desired position.
Introduction of the Alanine Side Chain: A key step would be the stereoselective introduction of the alanine side chain onto the phenolic ring. This is often achieved through enzymatic or asymmetric catalytic methods to ensure the correct L-enantiomer is formed.
Protection and Deprotection Steps: Throughout the synthesis, protecting groups would be employed for the amino and carboxyl functionalities to prevent unwanted side reactions. These groups would then be removed in the final stages of the synthesis.
It is crucial to note that such a synthesis is complex and requires significant expertise in organic chemistry. For most researchers, obtaining L-Tyrosine (3-¹³C) from a reputable commercial supplier specializing in isotopically labeled compounds is the most practical and reliable approach.
Experimental Workflows: Harnessing the Power of L-Tyrosine (3-¹³C)
The utility of L-Tyrosine (3-¹³C) is realized through its application in various experimental workflows. Below are detailed, conceptual protocols for its use in key research areas, emphasizing the rationale behind each step.
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics, enabling the comparison of protein abundance between different cell populations.[5][6]
Precision Structural Biology: The Role of L-Tyrosine (3-13C) in Protein Structure Determination
This is an in-depth technical guide on the role of L-Tyrosine (3-13C) in protein structure determination, designed for researchers and drug development professionals. [1] Executive Summary In the high-resolution landscap...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the role of L-Tyrosine (3-13C) in protein structure determination, designed for researchers and drug development professionals.
[1]
Executive Summary
In the high-resolution landscape of structural biology, L-Tyrosine (3-13C) —specifically labeled at the
-carbon position—serves as a critical "bridge" probe.[1] Unlike uniform labeling (), which often results in spectral crowding and rapid signal decay in large complexes, selective labeling at the tyrosine -carbon offers a clean, isolated spin system at the interface of the rigid protein backbone and the functional aromatic side chain.[1]
This guide details the biophysical utility, production protocols, and experimental workflows for deploying L-Tyrosine (3-13C) in Solution and Solid-State NMR, focusing on its application in determining
rotameric states, probing ligand binding at aromatic interfaces, and solving structures of high-molecular-weight assemblies.[1]
Part 1: The Biophysical Basis of L-Tyrosine (3-13C)[1]
Nomenclature and Isotopic Geometry
It is critical to disambiguate the nomenclature. In the context of IUPAC chemical names (2-Amino-3-(4-hydroxyphenyl)propanoic acid), the "3-position" refers to the
36 – 42 ppm (Sensitive to secondary structure).[1]
Structural Role: Acts as the "hinge" connector between the protein backbone (
) and the aromatic functional group ( and ring).[1]
Why Target the Tyrosine
-Carbon?
Tyrosine residues are frequently located at protein-protein interfaces and active sites (e.g., kinase activation loops).[1] Selective 3-13C labeling provides three distinct advantages:
Spectral Simplification: In large proteins (>50 kDa), the aliphatic region of
spectra becomes intractable.[1] Selective labeling eliminates background noise from other residues (Leu, Val, Ile), isolating the Tyr signals.[1]
Dynamics Probing (
Torsion): The nucleus is the ideal probe for measuring the torsion angle, which dictates the orientation of the aromatic ring relative to the backbone.[1] This is crucial for understanding "breathing" motions in drug binding pockets.[1]
Long-Range Distance Restraints: In Solid-State NMR (ssNMR), sparse labeling reduces dipolar truncation, allowing for the measurement of longer-range distances (up to 6–8 Å) utilizing REDOR or dipolar coupling experiments without the "dipolar bath" effect of uniform labeling.[1]
Part 2: Production Methodologies & Isotope Incorporation[1]
Achieving high incorporation efficiency (>95%) without "scrambling" (isotopic dilution into other amino acids) is the primary challenge.[1]
The Biosynthetic Logic
Tyrosine is a terminal product of the shikimate pathway.[1] In wild-type E. coli, exogenous tyrosine suppresses endogenous synthesis via feedback inhibition, but transamination can still lead to minor scrambling.[1]
Diagram 1: Targeted Incorporation Strategy
The following diagram illustrates the logic of using auxotrophic strains to force the incorporation of the labeled substrate.
Caption: Workflow for selective incorporation using auxotrophic strains. The metabolic block (red dotted line) ensures only the exogenous labeled Tyrosine (green) is utilized for protein synthesis.[1]
Protocol: High-Yield Incorporation in E. coli
Target Strain: E. coli DL39 (TyrA-, PheA-) or BL21(DE3) with Glyphosate inhibition.[1]
Step-by-Step Methodology:
Pre-Culture: Inoculate fresh transformants into 10 mL LB media. Grow at 37°C to OD
Crucial Step: Add L-Tyrosine (3-13C) to a final concentration of 100 mg/L .[1]
Optional: If using WT strains, add Glyphosate (1 g/L) 15 minutes prior to induction to inhibit endogenous aromatic synthesis (The "Glyphosate Brake" method).[1]
Useful for measuring couplings if C-alpha is also labeled (rare in selective schemes).[1]
T1 Relaxation
0.5 – 1.0 s
Faster than quaternary carbons, allows reasonable recycle delays.[1]
Line Width (ssNMR)
0.5 – 1.5 ppm
Depends on sample homogeneity and MAS frequency.[1]
References
Hong, M. (1999).[1] Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR. Journal of Biomolecular NMR. Retrieved from [Link]
Biological Magnetic Resonance Data Bank (BMRB). (n.d.).[1] L-Tyrosine Chemical Shift Statistics. Retrieved from [Link][1]
Kay, L. E., et al. (2011).[1] Isotope labeling methods for studies of protein dynamics by NMR. Journal of Biomolecular NMR. (Contextual reference for labeling strategies).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Metabolic Pathways Traced Using L-Tyrosine (3-13C) Precursors
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic flux analysis (MFA) using stable isotope tracers is the gold standard for elucidating cellular dynamics. While uniformly labeled tracers (U-13C) provide broad coverage, position-specific isotopomers like L-Tyrosine (3-13C) offer surgical precision. This guide details the application of L-Tyrosine (3-13C) in tracing catecholamine biosynthesis, oxidative catabolism, and specialized plant alkaloid pathways. By labeling the benzylic carbon (C3), researchers can decouple complex rearrangement mechanisms—such as the "NIH shift" in homogentisate synthesis—and obtain cleaner NMR spectra devoid of scalar coupling interference common in uniformly labeled substrates.
The Isotopic Logic: Why L-Tyrosine (3-13C)?
Structural Context
In L-Tyrosine, the carbon atoms are numbered starting from the carboxyl group (C1). The C3 position (beta-carbon) is the methylene bridge connecting the amino acid backbone to the phenol ring.
Chemical Formula: HO-C6H4-13CH2 -CH(NH2)-COOH
NMR Signature: The 3-13C nucleus typically resonates at ~36–38 ppm in 13C-NMR (depending on pH/solvent), a region relatively free from interference by aromatic or carbonyl signals.
Mechanistic Advantages
Retention in Decarboxylation: Unlike C1-labeled substrates which lose the label as 13CO2 during decarboxylation (e.g., conversion to tyramine or dopamine), the C3 label is retained in the amine product.
Probe for Hydroxylation: In norepinephrine synthesis, the C3 carbon undergoes direct hydroxylation. The resulting shift in chemical environment (from CH2 to CH-OH) creates a massive, diagnostic chemical shift change in NMR and a specific mass fragment shift in MS/MS.
Pathway Discrimination: In plant metabolism, the C3 label allows for the differentiation between the isoquinoline moiety and the benzyl moiety in benzylisoquinoline alkaloid (BIA) biosynthesis.
Mammalian Systems: Neurotransmission and Catabolism[1]
A. Catecholamine Biosynthesis
The primary interest in tyrosine tracing within neurology and endocrinology is the synthesis of catecholamines.[1][2] The 3-13C label provides a permanent tag on the carbon skeleton as it evolves from an amino acid to a monoamine neurotransmitter.
Pathway Flow & Carbon Fate:
L-Tyrosine (3-13C) → L-DOPA (3-13C): Catalyzed by Tyrosine Hydroxylase (TH).[1][3] The label remains at the beta-position.
L-DOPA → Dopamine (beta-13C): Catalyzed by Aromatic L-amino acid decarboxylase (AADC).[1][3] The C1 carboxyl is lost. The original C3 becomes the beta-carbon of the ethylamine chain (adjacent to the ring).
Dopamine → Norepinephrine (beta-13C): Catalyzed by Dopamine beta-hydroxylase (DBH).[1][3] This is the critical step. The enzyme introduces a hydroxyl group directly onto the 13C-labeled carbon.
Analytical Marker: The 13C signal shifts downfield significantly (from ~35 ppm to ~70 ppm) due to the deshielding effect of the oxygen.
Norepinephrine → Epinephrine: Methylation of the amine does not affect the C3 label.
B. Oxidative Catabolism (The Homogentisate Pathway)
This pathway is critical for studying inborn errors of metabolism (e.g., Tyrosinemia, Alkaptonuria).
The Migration Mechanism:
During the conversion of 4-Hydroxyphenylpyruvate (4-HPPA) to Homogentisate, a complex rearrangement occurs involving the migration of the side chain.
Input: 4-HPPA (labeled at the methylene C3).
Output: Homogentisate. The label ends up in the methylene group of the acetate side chain .
Final Fate: The pathway cleaves the ring to form Fumarate and Acetoacetate .[4] The 3-13C label is exclusively sequestered into the Acetoacetate fraction, entering the TCA cycle as Acetyl-CoA (after thiolysis).
Visualization: Mammalian Tyrosine Fate
Figure 1: Divergent fate of the C3-label in neurotransmitter synthesis vs. oxidative catabolism. Note the direct hydroxylation of the labeled carbon in Norepinephrine.
In metabolic engineering (e.g., Papaver somniferum or engineered yeast), L-Tyrosine (3-13C) is the precursor for morphine, codeine, and berberine.
The "Dual Incorporation" Phenomenon
BIAs are formed by the condensation of two tyrosine derivatives: Dopamine and 4-HPAA .
Dopamine Fragment: Retains the label at the methylene adjacent to the ring.
4-HPAA Fragment: Retains the label at the benzylic methylene.
Condensation: When these condense to form (S)-Norcoclaurine, the scaffold incorporates two 13C atoms at distinct positions. This "double labeling" from a single precursor is a powerful tool for calculating pathway flux efficiency.
Analytical Methodologies
Nuclear Magnetic Resonance (NMR)
For 3-13C Tyrosine, NMR is often superior to MS for distinguishing regioisomers.
Parameter
Observation
1D 13C-NMR
Sharp singlet at ~37.0 ppm (C3). In Norepinephrine, this shifts to ~70.0 ppm (CH-OH).
J-Coupling
Absence of C-C coupling (seen in U-13C) simplifies the spectrum. 1H-13C coupling constants () can be used to verify hydrogenation states.
Quantification
Integration of the C3 satellite peaks in 1H-NMR (HSQC) provides relative quantification without needing enriched standard curves.
Mass Spectrometry (LC-MS/MS)
MS is preferred for high-sensitivity fluxomics in complex matrices.
Mass Shift: Metabolites will show an M+1 mass shift.
Fragmentation (MS2):
Dopamine:[1][2][3][5] The main fragment involving the loss of ammonia will retain the mass shift.
Differentiation: If metabolic scrambling occurs (e.g., via TCA cycle recycling), the M+1 pattern will dilute into M+2/M+3 isotopologues. 3-13C allows verification that the carbon skeleton is intact (pure M+1).
Experimental Protocol: Mammalian Cell Tracer Study
Objective: Trace [3-13C]Tyrosine incorporation into intracellular dopamine in PC12 or neuroblastoma cells.
Step 1: Media Preparation[8]
Base Medium: Use DMEM lacking L-Tyrosine and L-Phenylalanine (custom formulation).
Reconstitution: Add L-Tyrosine (3-13C) to a final concentration of 0.4 mM (physiological).
Steady State: Pre-condition cells for 24 hours if steady-state labeling is required; for dynamic flux, pulse label for 0–6 hours.
Step 2: Quenching (Critical)
Standard trypsinization causes metabolic stress and metabolite leakage. Use Direct Quenching.[6]
Place culture dish on a bed of dry ice .
Aspirate medium rapidly (< 5 seconds).
Immediately add 1.0 mL of -80°C 80:20 Acetonitrile:Water .
Incubate on dry ice for 5 minutes.
Scrape cells into the cold solvent and transfer to a pre-chilled tube.
Step 3: Extraction & Derivatization
Lysis: Vortex vigorously or sonicate (3 cycles, 10s on/off) at 4°C.
Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.
Drying: Evaporate supernatant under nitrogen flow.
Derivatization (for GC-MS): Resuspend in MSTFA + 1% TMCS (60°C, 30 min) to protect the amine and hydroxyl groups. Note: For LC-MS, reconstitute in 0.1% Formic Acid/Water.
Workflow Visualization
Figure 2: Optimized workflow for 13C-Tyrosine metabolomics, emphasizing the direct quenching method to preserve labile neurotransmitters.
References
Zhang, Y., et al. (2018). "13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling." Frontiers in Physiology. Link
Nagatsu, T., et al. (1964).[7] "Tyrosine Hydroxylase: The Initial Step in Norepinephrine Biosynthesis."[3] Journal of Biological Chemistry. Link
Fernie, A. R., et al. (2018). "Synchronization of metabolic flux analysis with semi-targeted metabolomics." Nature Protocols. Link
Facchini, P. J., & De Luca, V. (2008). "Opium poppy and Madagascar periwinkle: Model non-model plant systems for investigating alkaloid biosynthesis." The Plant Journal. Link
Wishart, D. S., et al. (2022). "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research. (Source for NMR chemical shift data). Link
Precision Iso-Tracing: The Technical Superiority of L-Tyrosine (3-13C) Over Uniform Labeling
[1] Executive Summary In the high-stakes arena of structural biology and metabolomics, the choice of isotopic labeling strategy is often the rate-limiting step for resolution. While Uniform Labeling (U-13C ) remains the...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the high-stakes arena of structural biology and metabolomics, the choice of isotopic labeling strategy is often the rate-limiting step for resolution. While Uniform Labeling (U-13C ) remains the "shotgun" approach for global backbone assignment, it suffers from severe spectral crowding and scalar coupling artifacts in large molecular weight systems.[1]
This guide details the technical advantages of Site-Specific L-Tyrosine (3-13C) —a "sniper" approach.[1] By labeling only the beta-carbon (
), researchers can decouple the aromatic side-chain dynamics from the backbone, eliminate splitting, and unambiguously trace catecholamine flux without the noise of TCA cycle scrambling.[1]
Part 1: The Physics of Resolution (NMR Spectroscopy)[2]
The primary argument for using L-Tyrosine (3-13C) over U-13C lies in the physics of nuclear spin interactions.[1]
Elimination of Scalar Coupling (
)
In a uniformly labeled sample (U-13C), every carbon atom is magnetically active.[1][2] This creates a network of scalar couplings.[1][2] For Tyrosine, the
signal is split into a complex multiplet (doublet of doublets), diluting signal intensity and broadening the linewidth.[2]
The 3-13C Advantage: In site-specific labeling, the
is the onlyC nucleus in the immediate vicinity. The neighbors ( and ) are C (silent).[1][2]
Result: The signal collapses into a sharp singlet .
Gain: Up to 3-4x signal-to-noise ratio (SNR) improvement due to the collapse of multiplet structure.[1]
Spectral Simplification in Large Proteins
Tyrosine residues are often buried in hydrophobic cores or located at catalytic active sites (e.g., Tyrosine Kinases).[1][2] In U-13C samples, the aromatic region (115–155 ppm) is notoriously crowded.[1][2] By labeling only the
(3-13C), you utilize the aliphatic region (30–40 ppm) to probe aromatic dynamics via the dipole-dipole interaction with the ring protons, bypassing the crowded aromatic window entirely.
Visualization: Spectral Topology
The following diagram contrasts the spectral output of U-13C vs. 3-13C labeling.
Caption: Comparison of NMR signal topology. U-13C results in multiplet splitting due to J-coupling, whereas 3-13C yields high-intensity singlets.[1]
Part 2: Metabolic Precision (Flux Analysis)
In metabolic flux analysis (MFA), U-13C Tyrosine introduces ambiguity because the label is "scrambled" if the amino acid enters the TCA cycle.[2] L-Tyrosine (3-13C) acts as a high-fidelity tracer.[1][2]
The Catecholamine Fork
Tyrosine is the precursor to Dopamine, Norepinephrine, and Epinephrine.[2]
U-13C Issue: If U-13C Tyrosine is used, the resulting Dopamine is fully labeled.[1][2] Mass spectrometry (MS) shows a mass shift of +8 Da (assuming 8 carbons).[1][2] However, if any recycled carbon from the TCA cycle re-enters synthesis, it creates a complex isotopomer distribution.[1]
3-13C Advantage: The label is located at the methylene bridge.[2] This position is chemically stable during the hydroxylation (Tyrosine Hydroxylase) and decarboxylation (AADC) steps.[1][2] The presence of a single +1 Da mass shift in Dopamine is a definitive marker of de novo synthesis from the exogenous tracer.[2]
Catabolic Fate (Fumarate vs. Acetoacetate)
Tyrosine catabolism splits the molecule.[1][2][3][4][5] The
(3-C) specifically tracks into Acetoacetate (and subsequently Acetyl-CoA) or Fumarate depending on the cleavage.[1][2]
Using 3-13C allows researchers to quantify exactly how much Tyrosine is being burned for energy (ketogenesis) versus used for protein/neurotransmitter synthesis, a distinction impossible with U-13C due to background noise.[1][2]
Caption: Metabolic fate of L-Tyrosine (3-13C).[1][2][5] The label serves as a specific probe for neurotransmitter synthesis vs. ketogenic flux.
Part 3: Experimental Workflow (Self-Validating Protocol)
To ensure data integrity, the experimental system must prevent "isotope dilution" from endogenous Tyrosine synthesis.[1][2]
Protocol: Auxotrophic Incorporation in E. coli
Objective: Produce high-yield Protein X with 100% incorporation of L-Tyrosine (3-13C) at specific sites.[1][2]
Mechanism:[1][2][3][4][6][7][8][9] The bacteria consume the unlabeled tyrosine to build biomass.[2] When it runs out, growth stalls (starvation).[1][2] This ensures no unlabeled tyrosine remains.[1][2]
The Shift (Labeling Phase):
Centrifuge cells (3000 x g, 10 min) and wash pellet 2x with Tyrosine-free M9 salts.
Resuspend in fresh M9 media containing L-Tyrosine (3-13C) at 50-100 mg/L .
Self-Validation Check: Wait 15 minutes before inducing expression. If OD increases significantly, the wash was incomplete (fail).[1][2] If OD is stable, auxotrophy is enforced (pass).[1][2]
Induction:
Add IPTG (1 mM) to induce protein expression.[1][2]
Application Note: Precision Labeling of Recombinant Proteins with L-Tyrosine (3-13C)
Executive Summary & Scientific Rationale The incorporation of L-Tyrosine (3-13C) (specifically labeled at the -carbon position) into recombinant proteins is a high-value strategy for Nuclear Magnetic Resonance (NMR) spec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The incorporation of L-Tyrosine (3-13C) (specifically labeled at the
-carbon position) into recombinant proteins is a high-value strategy for Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike uniform labeling (), which often results in spectral crowding and rapid signal decay in high-molecular-weight systems, selective labeling of the Tyrosine -carbon provides a specific probe for:
Side-Chain Dynamics: The
nucleus is a critical reporter for (chi1) torsion angle fluctuations, linking backbone motion to the aromatic cage.
Interface Mapping: Tyrosine residues are frequently enriched at protein-protein interaction interfaces.
Simplification: Eliminates scalar coupling (
) to adjacent carbons (unless uniformly labeled elsewhere), narrowing linewidths.
This protocol details a Metabolic Suppression Strategy for Escherichia coli expression.[1] Rather than relying solely on auxotrophic strains (which can be difficult to engineer for every target), this method utilizes feedback inhibition of the shikimate pathway to force the uptake of exogenous, labeled Tyrosine while preventing isotopic scrambling.
Mechanistic Background: The "Scrambling" Challenge
To ensure high incorporation efficiency (>95%) without isotopic dilution, one must understand the biosynthetic pathway. E. coli synthesizes Tyrosine via the shikimate pathway.[2][3]
The Challenge
If you provide L-Tyrosine (3-13C) in minimal media without suppressing endogenous synthesis, the bacteria will continue to produce unlabeled Tyrosine from glucose, diluting your isotope. Furthermore, metabolic "scrambling" can occur if the labeled Tyrosine is catabolized or converted to Phenylalanine (though Phe
Tyr is the mammalian direction; in E. coli, they split at Prephenate).
The Solution: Feedback Inhibition
The key to this protocol is the addition of unlabeled Phenylalanine (Phe) and Tryptophan (Trp) . These amino acids act as allosteric inhibitors of DAHP synthase (the first committed step of the shikimate pathway) and Chorismate mutase. By flooding the cell with unlabeled Phe and Trp, we shut down the endogenous production of the aromatic backbone, forcing the cell to import the provided L-Tyrosine (3-13C).
Visualization: Pathway Control
The following diagram illustrates the biosynthetic logic and the suppression strategy.
Figure 1: Strategy for suppressing endogenous Tyrosine synthesis via feedback inhibition using unlabeled Phenylalanine and Tryptophan.
-carbon (C3). Note: Verify with your vendor that "3-13C" refers to the aliphatic beta-carbon, not the aromatic ring position 3 (meta).
Stock Solution: 10 mg/mL in water (dissolve with mild heating or dilute HCl if necessary, filter sterilize).
Media Components (Per Liter)
Component
Concentration
Role
M9 Salts (5X)
200 mL
Basal buffering and salts
Glucose (Unlabeled)
4 g/L
Carbon source
NH4Cl (Unlabeled)
1 g/L
Nitrogen source
MgSO4
2 mM
Magnesium source
CaCl2
0.1 mM
Calcium source
Thiamine (Vit B1)
10 mg/L
Essential cofactor
Trace Metals
1X
Essential micronutrients
Antibiotic
As required
Plasmid maintenance
L-Phe (Unlabeled)
50 - 100 mg/L
Pathway Suppressor
L-Trp (Unlabeled)
50 - 100 mg/L
Pathway Suppressor
L-Tyr (3-13C)
50 - 80 mg/L
Target Label
Experimental Protocol
This protocol uses a "Media Shift" approach.[5] Cells are grown in rich media to generate biomass, then switched to minimal media for the labeling pulse. This maximizes isotope economy.
Phase 1: Pre-Culture & Biomass Generation
Inoculation: Inoculate a fresh colony of E. coli BL21(DE3) (containing your plasmid) into 10 mL LB media + Antibiotic. Grow overnight at 37°C.
Scale-up: Inoculate the overnight culture (1:100 dilution) into 1 L of Rich Growth Media (e.g., Terrific Broth or Super Broth).
Why Rich Media? To reach high cell density (OD600 ~0.6–0.8) rapidly without using expensive isotopes.
Growth: Incubate at 37°C / 220 RPM until OD600 reaches 0.7 .
Phase 2: The Media Shift (Critical Step)
Harvest: Centrifuge the cells gently (3,000 x g, 15 min, 20°C). Discard the supernatant.
Wash: Resuspend the pellet gently in 200 mL of M9 Wash Buffer (M9 salts only, no glucose/nitrogen). Centrifuge again.
Purpose: Removes traces of rich media amino acids that would compete with the label.
Resuspension: Resuspend the pellet in 1 L of M9 Minimal Media containing Glucose, NH4Cl, Minerals, and Thiamine (but NO amino acids yet).
Recovery: Incubate at 37°C for 30 minutes to allow cells to deplete intracellular amino acid stores and adapt to minimal conditions.
Phase 3: The Labeling Pulse
Add Suppressors: Add unlabeled L-Phenylalanine (50 mg) and L-Tryptophan (50 mg) to the culture.
Expected Signals: You should observe signals only in the aliphatic region corresponding to the
-carbons.
Chemical Shift Region: Tyrosine
signals typically appear around 36 – 40 ppm in the carbon dimension and 2.8 – 3.2 ppm in the proton dimension.
Absence of Scrambling: Lack of signals in the Phenylalanine
region (typically slightly upfield/distinct from Tyr) or aromatic regions indicates successful suppression of scrambling.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Incorporation (<80%)
High endogenous synthesis
Increase unlabeled Phe/Trp concentration to 100 mg/L. Ensure wash step was thorough.
Scrambling to Phe
Metabolic conversion
Reduce induction temperature to 18°C. Reduce induction time.
Poor Protein Yield
Stress from media shift
Add trace metals and vitamins. Ensure adaptation phase (Step 2.4) is at least 30 mins.[3]
Signal in Aromatic Region
Wrong Isotope Purchased
Verify the label is "3-13C" (aliphatic) and not "Ring-13C" or "U-13C".
References
Lichtenecker, R. J., et al. (2013).[7] "Independent assignments of isoleucine, leucine, valine, phenylalanine, tyrosine and tryptophan side chains in proteins." Journal of Biomolecular NMR, 57, 327–331.[7]
Waugh, D. S. (1996).[7] "Genetic tools for selective labeling of proteins with
-N-amino acids." Journal of Biomolecular NMR, 8, 184–192.[7]
Application Note: Targeted Metabolic Flux Analysis of L-Tyrosine (3-13C) Metabolites via LC-MS/MS
Abstract This application note details a robust protocol for tracking the metabolic fate of L-Tyrosine labeled at the 3-carbon position (L-Tyrosine-3-13C) into downstream catecholamines (Dopamine, Norepinephrine, Epineph...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust protocol for tracking the metabolic fate of L-Tyrosine labeled at the 3-carbon position (L-Tyrosine-3-13C) into downstream catecholamines (Dopamine, Norepinephrine, Epinephrine). Unlike carboxyl-labeled tracers (1-13C), which lose the isotope during enzymatic decarboxylation, the 3-13C label is retained throughout the catecholamine biosynthetic pathway, enabling precise determination of metabolic flux and turnover rates. This guide covers sample stabilization, solid-phase extraction (SPE), and a validated LC-MS/MS method using a Pentafluorophenyl (PFP) stationary phase for isomer separation.
Introduction & Scientific Rationale
Why L-Tyrosine (3-13C)?
In metabolic flux analysis (MFA), the position of the isotopic label dictates the visibility of downstream metabolites. The biosynthesis of catecholamines involves the conversion of L-Tyrosine to L-DOPA, followed by a decarboxylation step to form Dopamine.[1]
L-Tyrosine (1-13C): The 13C label is located on the carboxyl group. During the conversion of L-DOPA to Dopamine by Aromatic L-amino acid decarboxylase (AADC), this carboxyl group is released as
CO. Consequently, Dopamine and all subsequent metabolites (Norepinephrine, Epinephrine) become invisible to the mass spectrometer.
L-Tyrosine (3-13C): The label is located on the
-carbon (side chain). This atom is structurally retained during decarboxylation, shifting the mass of all downstream catecholamines by +1.003 Da.
Biological Pathway & Mass Shifts
The following table summarizes the theoretical mass shifts expected during the experiment.
Metabolite
Chemical Formula
Monoisotopic Mass (M+H)+
3-13C Labeled Mass (M+H)+
Mass Shift
L-Tyrosine
C9H11NO3
182.08
183.08
+1 Da
L-DOPA
C9H11NO4
198.07
199.07
+1 Da
Dopamine
C8H11NO2
154.08
155.08
+1 Da
Norepinephrine
C8H11NO3
170.08
171.08
+1 Da
Epinephrine
C9H13NO3
184.10
185.10
+1 Da
Experimental Protocol
Reagents and Standards
Tracer: L-Tyrosine (3-13C), >99% enrichment (Cambridge Isotope Laboratories or equivalent).
Internal Standards (IS): L-Tyrosine-d4, Dopamine-d4 (to correct for extraction efficiency).
Stabilizer Solution: 0.5 M EDTA + 1% Sodium Metabisulfite (Na2S2O5) in water. Critical: Catecholamines oxidize rapidly at neutral pH.
Sample Preparation (Plasma/Cell Culture Media)
This protocol uses Weak Cation Exchange (WCX) SPE, which provides superior recovery and matrix removal compared to protein precipitation.
Collection: Collect 200 µL of plasma or media into a tube containing 20 µL of Stabilizer Solution . Vortex immediately.
Spiking: Add 10 µL of Internal Standard Mix (1 µM each of d4-Tyr, d4-DA).
Equilibration: Condition WCX SPE cartridges (e.g., Oasis WCX or Strata-X-CW) with 1 mL Methanol followed by 1 mL Water.
Loading: Load the stabilized sample onto the cartridge.
Wash:
Wash 1: 1 mL 10 mM Ammonium Acetate (pH 6.0).
Wash 2: 1 mL Methanol (removes hydrophobic interferences).
Elution: Elute with 500 µL of Methanol containing 2% Formic Acid .
Reconstitution: Evaporate to dryness under nitrogen (avoid heat >35°C). Reconstitute in 100 µL of 0.1% Formic Acid in Water.
LC-MS/MS Conditions
A Pentafluorophenyl (PFP) column is selected over C18 because it offers superior retention for polar amines and separates positional isomers (e.g., separating L-DOPA from other hydroxylated isomers).
LC System: Agilent 1290 Infinity II or Thermo Vanquish.
Column: Pursuit 3 PFP (150 x 2.1 mm, 3 µm) or Kinetex F5.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
Flow Rate: 0.35 mL/min.
Gradient:
0-1 min: 2% B
1-6 min: 2% -> 40% B
6-8 min: 95% B (Wash)
8.1 min: 2% B (Re-equilibration)
MS/MS Parameters (SRM Table)
The following transitions monitor the Native (M+0) and Labeled (M+1) isotopomers.
Mode: ESI Positive
Analyte
Precursor (Q1)
Product (Q3)
CE (eV)
Rationale
Tyr (Native)
182.1
136.1
15
Loss of Formic Acid
Tyr (3-13C)
183.1
137.1
15
Retains label
Dopamine (Native)
154.1
137.1
12
Loss of NH3
Dopamine (3-13C)
155.1
138.1
12
Retains label
Norepinephrine (Native)
170.1
107.1
20
Loss of H2O + CH2O
Norepinephrine (3-13C)
171.1
108.1
20
Retains label
Epinephrine (Native)
184.1
166.1
14
Loss of H2O
Epinephrine (3-13C)
185.1
167.1
14
Retains label
Pathway Visualization & Logic
The diagram below illustrates the flow of the 13C carbon atom (marked in red context) through the pathway. Note that the CO2 released is unlabeled, ensuring the tracer signal is preserved in the neurotransmitters.
Figure 1: Metabolic fate of the 3-13C label.[3][4] The red pathway indicates the loss of C1 (carboxyl), confirming why 3-13C is required to label Dopamine.
Data Analysis: Calculating Isotopic Enrichment
To quantify the flux, you must calculate the Mass Isotopomer Distribution (MID) .
Natural Abundance Correction (NAC)
Raw ion intensities must be corrected for the natural presence of 13C (approx. 1.1% per carbon).[5]
Formula:
Note: For accurate flux analysis, use software like IsoCor or TraceFinder which applies matrix-based correction algorithms.
Fractional Enrichment
Calculate the fractional enrichment (
) to determine the turnover rate:
Interpretation: A higher
value in Dopamine relative to L-Tyrosine indicates rapid enzymatic turnover by Tyrosine Hydroxylase.
References
Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS.[6] Application Note 5991-6582EN. Retrieved from [Link]
Fernstrom, J. D., & Fernstrom, M. H. (2007).[7] Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain.[1][8] Journal of Nutrition, 137(6), 1539S-1547S. Retrieved from [Link]
Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2008). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue. Nature Protocols, 7(5), 872–881. Retrieved from [Link]
Brodnik, Z. D., et al. (2012).[8] L-Tyrosine availability affects basal and stimulated catecholamine indices in prefrontal cortex and striatum of the rat. Neuropharmacology.[1][2] Retrieved from [Link]
Application Note: High-Fidelity Metabolic Profiling of L-Tyrosine (3-13C) Flux
This application note details a rigorous protocol for metabolic profiling of L-Tyrosine (3-13C) and its downstream metabolites. It is designed for high-sensitivity LC-MS/MS analysis, prioritizing the stability of oxidati...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details a rigorous protocol for metabolic profiling of L-Tyrosine (3-13C) and its downstream metabolites. It is designed for high-sensitivity LC-MS/MS analysis, prioritizing the stability of oxidation-prone catecholamines and the accurate quantification of isotopic enrichment.
Abstract
This guide provides a standardized workflow for tracing L-Tyrosine (3-13C) metabolism in mammalian cells and biofluids.[1] Unlike general metabolomics protocols, this method specifically addresses the chemical instability of catecholamines (dopamine, norepinephrine, epinephrine) and the solubility constraints of tyrosine. We utilize a targeted Acidic-Organic Quenching strategy coupled with Pentafluorophenyl (PFP) Chromatography to separate isobaric species and prevent on-column oxidation, ensuring precise mass isotopomer distribution (MID) analysis.
Scientific Rationale & Experimental Design
Why L-Tyrosine (3-13C)?
The 3-13C isotopolog (labeling at the
-carbon) is the preferred tracer for catecholamine synthesis flux.
Stability: The label is located on the benzylic carbon, which is chemically stable and retained during the decarboxylation of L-DOPA to Dopamine (unlike 1-13C, which is lost as CO
).
Specificity: It allows for the differentiation of de novo synthesis versus uptake from media/diet.
The "Oxidation Trap"
Catecholamines possess a catechol moiety (1,2-dihydroxybenzene) highly susceptible to oxidation into quinones at neutral or alkaline pH.
Protocol Implication: All extraction solvents must be acidified (pH < 3.0) immediately upon contact with the sample.
Causality: Acidification protonates the phenolic hydroxyl groups, preventing the formation of the reactive phenolate ion, thereby inhibiting auto-oxidation.
Experimental Protocol
Reagents & Materials[2]
Tracer: L-Tyrosine (3-13C), >99% purity.
Quenching/Extraction Solvent: 80% Methanol / 20% Water + 0.1% Formic Acid (v/v) . Pre-chilled to -80°C.
Internal Standard (ISTD): L-Tyrosine-d4 (ring-d4) or Dopamine-d4. Crucial for normalization.
LC Column: Agilent Pursuit PFP or Phenomenex Kinetex F5 (2.1 x 100 mm, 2.6 µm).
Workflow A: Adherent Mammalian Cells
Target: Intracellular flux (Tyrosine
Dopamine)
Step 1: Tracer Loading
Culture cells in custom DMEM lacking Tyrosine and Phenylalanine.
Supplement with dialyzed FBS (to remove unlabeled amino acids) and L-Tyrosine (3-13C) at physiological concentration (typically 0.4 mM).
Incubate for steady-state (24-48h) or dynamic flux (0-6h) time points.
Step 2: Metabolism Quenching (Critical Step)
Rationale: Enzymatic activity must be stopped instantly to preserve the metabolic snapshot.
Rapidly aspirate media.
Do NOT wash with PBS. PBS is pH 7.4 and accelerates catecholamine oxidation.
Immediately wash with 0.9% NaCl (4°C) to remove extracellular tracer without inducing osmotic shock or pH stress.
Step 3: Acidic-Organic Extraction
Add 500 µL of Pre-chilled Extraction Solvent (-80°C) directly to the plate.
Scrape cells on dry ice. Transfer suspension to a cold microcentrifuge tube.
Vortex: 10 min at 4°C (vigorous).
Centrifuge: 15,000 x g for 10 min at 4°C.
Transfer supernatant to a new glass vial. Note: Plastic vials can adsorb hydrophobic amines; glass is preferred.
Workflow B: Plasma/Biofluids
Target: Circulating flux and clearance
Thaw plasma on wet ice.
Aliquot 50 µL plasma into a tube containing 10 µL ISTD .
Vortex for 30 seconds; incubate at -20°C for 20 minutes to precipitate proteins.
Centrifuge at 15,000 x g for 15 min at 4°C.
Collect supernatant. Do not dry down completely if possible, as catecholamines degrade when dry. If concentration is needed, dry under N
and reconstitute immediately in 0.1% Formic Acid.
Analytical Method (LC-MS/MS)[2][3][4]
Chromatography (PFP Phase)
We utilize a Pentafluorophenyl (PFP) phase rather than C18.
Mechanism: PFP provides unique pi-pi interactions with the aromatic ring of Tyrosine and Catecholamines, offering superior retention of these polar compounds and separation of isobaric metabolites (e.g., Epinephrine vs. Normetanephrine).
Parameter
Setting
Column
Kinetex F5 (PFP), 2.1 x 100 mm, 2.6 µm
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Methanol + 0.1% Formic Acid
Flow Rate
0.35 mL/min
Gradient
0-1 min: 2% B (Isocratic loading) 1-6 min: 2% -> 40% B 6-8 min: 40% -> 95% B (Wash)
Mass Spectrometry (MRM & HRMS)
For flux analysis, High-Resolution MS (Orbitrap/Q-TOF) is preferred to resolve 13C isotopes. If using Triple Quad (QqQ), you must monitor specific mass transitions for the isotopologs.
Key MRM Transitions (Positive Mode, ESI+):
Metabolite
Precursor (M+0)
Product (Quant)
Precursor (M+1, 13C1)
Rationale
L-Tyrosine
182.1
136.1
183.1
Loss of Formic Acid
L-DOPA
198.1
152.1
199.1
Catechol stability
Dopamine
154.1
137.1
155.1
Loss of NH3
Norepinephrine
170.1
152.1
171.1
Loss of H2O
Pathway Visualization & Logic
The following diagram illustrates the metabolic fate of L-Tyrosine (3-13C). Note that the red arrows indicate the flow of the 13C label.
Caption: Metabolic fate of L-Tyrosine (3-13C). The label is retained in Dopamine after decarboxylation (C1 loss).
Data Analysis & Quality Control
Isotope Correction
Natural abundance of 13C (1.1%) must be subtracted to determine true tracer enrichment.
Use software like IsoCor or Polly to correct for natural isotope distribution based on the chemical formula.
Self-Validating Checks
Retention Time Lock: Catecholamines are isomers (e.g., Dopamine vs. Octopamine). Ensure RT matches standards exactly.
Saturation Check: If M+0 intensity > 1e8, the detector may be saturated, skewing the M+1/M+0 ratio. Dilute samples if necessary.
Oxidation Monitor: Monitor for "Adrenochrome" (oxidized Epinephrine) masses. If detected, your extraction was not acidic enough or too slow.
References
Konishi, Y. et al. (2022). "Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites." Molecules. Link
Agilent Technologies. (2016).[2] "Plasma Catecholamines by LC/MS/MS using Agilent Captiva ND Lipids and Pursuit PFP." Application Note. Link
Jang, C. et al. (2018). "Metabolite Profiling of Mammalian Cells by Deep 13C Labeling." Nature Protocols. Link
Fernstrom, J.D. (2007). "Tyrosine, Phenylalanine, and Catecholamine Synthesis and Function in the Brain."[3] Journal of Nutrition.[3] Link
Hu, Y. et al. (2017).[4][5] "Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel LC-HRMS Platform." Analytical Chemistry. Link
Application Note: Unambiguous Assignment of 13C Chemical Shifts for L-Tyrosine (3-13C) in Solution NMR
Introduction: The Significance of Isotopic Labeling in Structural Biology L-Tyrosine, a proteinogenic amino acid, plays a crucial role in numerous biological processes, including protein synthesis and as a precursor to n...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Isotopic Labeling in Structural Biology
L-Tyrosine, a proteinogenic amino acid, plays a crucial role in numerous biological processes, including protein synthesis and as a precursor to neurotransmitters and hormones. The study of its interactions and conformational changes within larger biomolecules is paramount in drug development and molecular biology. Site-specific isotopic labeling, such as the incorporation of a ¹³C isotope at a specific position (e.g., 3-position of the phenyl ring), provides a powerful probe for nuclear magnetic resonance (NMR) spectroscopy. This selective enrichment dramatically enhances the signal of the labeled carbon, facilitating its detection and enabling detailed studies of its local environment and dynamics even in complex systems.
This application note provides a comprehensive guide for the unambiguous assignment of ¹³C chemical shifts of L-Tyrosine specifically labeled at the 3-position of its phenyl ring (denoted as C-3' or Cγ) in a solution state. We will detail the experimental workflow, from meticulous sample preparation to the strategic application of one- and two-dimensional NMR experiments. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the underlying principles.
Foundational Knowledge: Expected Chemical Shifts
Before embarking on experimental work, it is instructive to consult established databases for typical chemical shifts of unlabeled L-Tyrosine. The Biological Magnetic Resonance Data Bank (BMRB) and the Human Metabolome Database (HMDB) are invaluable resources for this purpose.[1][2] These databases provide a reference point for our assignments. It is crucial to recognize that chemical shifts are sensitive to the experimental conditions, particularly pH and solvent.[3][4][5]
Table 1: Expected ¹H and ¹³C Chemical Shifts for L-Tyrosine in D₂O at pH ~7.0
Atom
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Cα
~3.94
~59.0
Cβ
~3.06, ~3.20
~38.3
Cγ (C1')
-
~129.5
Cδ (C2', C6')
~7.19
~133.5
Cε (C3', C5')
~6.90
~118.6
Cζ (C4')
-
~157.7
CO
-
~177.0
Data compiled from PubChem (CID 6057) and BMRB (bmse000051).[1][6] Note that Cδ and Cε protons and carbons are chemically equivalent in unlabeled tyrosine, leading to single resonances for the pairs.
For L-Tyrosine (3-¹³C), we anticipate the ¹³C spectrum to be dominated by a significantly enhanced signal in the aromatic region, corresponding to the C-3' position. Our task is to unequivocally confirm this and assign all other resonances.
Experimental Workflow: A Self-Validating Approach
Our methodology is designed as a self-validating system, where each experiment provides a piece of the puzzle, and the collective data converge to a single, unambiguous solution.
Figure 1: Overall experimental workflow for the assignment of L-Tyrosine (3-¹³C).
Detailed Protocols
Sample Preparation
The quality of the NMR data is critically dependent on the sample preparation.[7][8]
Weighing and Dissolution: Accurately weigh approximately 5-10 mg of L-Tyrosine (3-¹³C). Dissolve the sample in 500-600 µL of deuterium oxide (D₂O, 99.9%).
Rationale: D₂O is used as the solvent to avoid a large, interfering ¹H signal from water. A concentration of ~10-20 mM is generally sufficient for ¹³C-enriched samples on modern spectrometers.
Internal Standard: Add a small amount of a suitable internal standard. 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or its sodium salt is recommended for aqueous samples, as its methyl proton signal is defined as 0.0 ppm for both ¹H and ¹³C referencing.
Rationale: An internal standard provides a fixed reference point for the chemical shift scale, ensuring accuracy and comparability of data.
pH Adjustment: The chemical shifts of the ionizable groups in tyrosine (carboxyl, amino, and phenolic hydroxyl) are highly pH-dependent.[4] Adjust the pH of the sample to a defined value, typically 7.0, by the careful addition of dilute NaOD or DCl.
Rationale: Standardizing the pH minimizes variability and allows for direct comparison with database values. A pH of 7.0 ensures that the carboxyl group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺), representing the zwitterionic state.
Transfer to NMR Tube: Filter the final solution into a high-quality, clean 5 mm NMR tube to remove any particulate matter.[9]
Rationale: Solid particles can severely degrade the magnetic field homogeneity, leading to broad lines and poor spectral resolution.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of ¹H and ¹³C detection.
1D ¹H Spectrum: This is the starting point for all assignments. It provides information on the number of distinct proton environments and their scalar couplings.
1D ¹³C Spectrum: This experiment directly detects the carbon nuclei. For L-Tyrosine (3-¹³C), one aromatic signal should be significantly more intense than the others.
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, typically through 2 or 3 bonds.[10][11] It is essential for identifying the spin systems of the aliphatic (CαH-CβH₂) and aromatic moieties.
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons.[10][12] It provides a direct link between the ¹H and ¹³C chemical shifts for all C-H pairs.
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). It is crucial for assigning quaternary carbons (like Cγ and Cζ) and for linking different spin systems together.[10][11]
Step-by-Step Assignment Strategy
The following logical progression allows for the systematic assignment of every resonance.
Figure 2: Logical workflow for NMR resonance assignment using 2D correlation spectra.
Aliphatic Protons (¹H COSY): In the COSY spectrum, a cross-peak will be observed between the proton at ~3.94 ppm (Hα) and the protons at ~3.1 ppm (Hβ). This establishes the Hα-Hβ₂ spin system.
Aromatic Protons (¹H COSY): A strong cross-peak will connect the aromatic protons at ~7.19 ppm (Hδ) and ~6.90 ppm (Hε), confirming their ortho relationship.
Direct C-H Assignment (¹H-¹³C HSQC): The HSQC spectrum will show correlations for each protonated carbon:
Hα (~3.94 ppm) will correlate with Cα (~59.0 ppm).
Hβ (~3.1 ppm) will correlate with Cβ (~38.3 ppm).
Hδ (~7.19 ppm) will correlate with Cδ (~133.5 ppm).
Hε (~6.90 ppm) will correlate with Cε (~118.6 ppm).
Confirming the Labeled Position (¹³C and HSQC): The 1D ¹³C spectrum will display one aromatic signal with significantly higher intensity. Based on the HSQC, this carbon (~118.6 ppm) correlates with the proton at ~6.90 ppm. This confirms the assignment of the labeled carbon as Cε (C-3') and its attached proton as Hε.
Assigning Quaternary Carbons (¹H-¹³C HMBC): The HMBC spectrum is the final key to assigning the non-protonated carbons:
Cγ (C1'): The Hβ protons will show a 2-bond correlation to Cγ. The aromatic protons Hδ and Hε will show 3-bond correlations to Cγ.
Cζ (C4'): The Hδ and Hε protons will show 2- and 3-bond correlations, respectively, to the Cζ carbon, which bears the hydroxyl group and is expected to be downfield (~157.7 ppm).
Carboxyl Carbon (CO): The Hα and Hβ protons will show correlations to the carboxyl carbon, which is the most downfield carbon signal (~177.0 ppm).
Final Assigned Data
Following the described protocol, a complete and verified assignment can be compiled.
Table 2: Assigned ¹H and ¹³C Chemical Shifts for L-Tyrosine (3-¹³C) in D₂O at pH 7.0
Atom
Assignment
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Key Confirming Correlations (HMBC)
Cα
CH
3.94
59.0
Hβ→Cα, Hα→CO
Cβ
CH₂
3.06, 3.20
38.3
Hα→Cβ, Hβ→Cγ, Hβ→Cδ/Cε, Hβ→CO
Cγ
C (Quat)
-
129.5
Hβ→Cγ, Hδ→Cγ, Hε→Cγ
Cδ
CH
7.19
133.5
Hε→Cδ, Hβ→Cδ
Cε
¹³CH
6.90
118.6
Hδ→Cε, Hβ→Cε
Cζ
C-OH (Quat)
-
157.7
Hδ→Cζ, Hε→Cζ
CO
COO⁻
-
177.0
Hα→CO, Hβ→CO
Note: The Cε signal at 118.6 ppm will be significantly enhanced due to ¹³C labeling.
Conclusion
This application note has outlined a robust and logical framework for the complete assignment of ¹H and ¹³C chemical shifts for L-Tyrosine (3-¹³C) in solution. By systematically employing a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous assignments, which are foundational for more advanced NMR studies, such as protein-ligand interaction mapping, conformational analysis, and dynamics. The emphasis on understanding the causality behind each step of the protocol ensures that the methodology can be adapted to different isotopically labeled amino acids and experimental conditions, empowering researchers in drug development and structural biology.
References
ResearchGate. (n.d.). The 13 C NMR spectra of 13 C, 15 N-L-tyrosine produced by (a) single... Retrieved February 3, 2026, from [Link]
Latham, M. P., et al. (2009). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Biophysical Journal, 96(5), L34-L36. Available from: [Link]
Anand, P., et al. (2011). Crystal growth, spectral and thermal analyses of a semi organic nonlinear optical single crystal: L-tyrosine hydrochloride. ResearchGate. Available from: [Link]
ResearchGate. (n.d.). Chemical shifts of 13 C nuclei of tyrosine residues. Retrieved February 3, 2026, from [Link]
Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. Available from: [Link]
National Center for Biotechnology Information. (n.d.). L-Tyrosine. PubChem Compound Database. Retrieved February 3, 2026, from [Link]
Ryle, M. J., & Rapoport, H. (1983). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 48(5), 745–750.
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved February 3, 2026, from [Link]
The Automated Topology Builder (ATB) and Repository. (n.d.). L-(-)-Tyrosine. Retrieved February 3, 2026, from [Link]
Jbara, M., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 3, 2026, from [Link]
Wang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 3012–3018.
Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved February 3, 2026, from [Link]
Kricheldorf, H. R. (1980). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Organic Magnetic Resonance, 14(3), 198-201.
Wu, S. (2010). 1D and 2D NMR Experiment Methods. Emory University.
NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved February 3, 2026, from [Link]
TMP Chem. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
University of Wisconsin-Madison. (n.d.). Structure determination of a 20 amino acid peptide by NMR. Retrieved February 3, 2026, from [Link]
ResearchGate. (n.d.). Which solvents I should use for taking NMR of amino acid? Retrieved February 3, 2026, from [Link]
Ai, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4).
Biological Magnetic Resonance Bank. (n.d.). bmst000249 L-Tyrosine at BMRB. Retrieved February 3, 2026, from [Link]
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved February 3, 2026, from [Link]
Tamiola, K., & Mulder, F. A. A. (2019). Random coil chemical shifts for serine, threonine and tyrosine phosphorylation over a broad pH range. Journal of Biomolecular NMR, 73(8-9), 461–475.
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved February 3, 2026, from [Link]
Lee, W., et al. (2013). Practical use of chemical shift databases for protein solid-state NMR: 2D chemical shift maps and amino-acid assignment with secondary-structure information. Journal of Biomolecular NMR, 56(2), 113–125.
Acton, T. B., et al. (2011). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Methods in Molecular Biology, 752, 1-21.
ResearchGate. (n.d.). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy. Retrieved February 3, 2026, from [Link]
Kovacs, H., et al. (2015). Highly Sensitive Detection of Tyrosine and Neurotransmitters by Stereoselective Biosynthesis and Photochemically Induced Dynamic Nuclear Polarization. Journal of the American Chemical Society, 137(46), 14664–14673.
Ulrich, E. L., et al. (2008). Biological Magnetic Resonance Data Bank.
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 3, 2026, from [Link]
Natural Products Magnetic Resonance Database. (n.d.). Showing NP-Card for L-Tyrosine (NP0000377). Retrieved February 3, 2026, from [Link]
Sci-Hub. (n.d.). Retrieved February 3, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This guide details the application of L-Tyrosine (3-13C) (specifically labeled at the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-carbon, position 3) for in vivo Magnetic Resonance Spectroscopy (MRS).[1] Unlike Carboxyl-labeled tracers (1-13C) which lose their label as COngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
during decarboxylation, the 3-13C isotopomer retains its label throughout the conversion to dopamine and melanin.[1] This unique property makes it the gold-standard tracer for quantifying catecholamine synthesis rates in neurology and melanogenesis in oncology without the radioactive burden of PET.[1][2]
Key Applications
Neurology: Non-invasive quantification of dopamine synthesis rates in Parkinson’s Disease and Schizophrenia models.
Oncology: Monitoring tyrosinase activity in melanoma and metabolic flux in neuroblastoma.
Metabolic Disorders: Assessing hepatic tyrosine catabolism in Tyrosinemia and Phenylketonuria (PKU).
Mechanism of Action & Carbon Fate
The selection of the 3-13C isotopomer is mechanistic, not arbitrary.[1][2] In the biosynthesis of dopamine, L-Tyrosine is first hydroxylated to L-DOPA, then decarboxylated.[1][2][3]
L-Tyrosine (3-13C): The label is on the side-chain methylene group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Dopamine: The decarboxylation enzyme (AADC) removes the C1 carboxyl group. The C2 (
) and C3 () carbons are retained.
Result: The 3-13C label becomes the benzylic carbon of dopamine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
This retention allows for the direct observation of product accumulation (Dopamine) and the calculation of fractional synthesis rates (FSR).
Pathway Visualization[1][2]
Figure 1: Metabolic fate of the L-Tyrosine (3-13C) label.[1][2] Unlike 1-13C tracers, the 3-13C label is not lost as CO2, allowing downstream detection of Dopamine.[1][2]
Experimental Protocol: In Vivo 13C MRS
Tracer Preparation
L-Tyrosine has low aqueous solubility (~0.45 mg/mL at neutral pH), which poses a challenge for the high concentrations required for 13C MRS.[1][2]
Reagent: L-Tyrosine (3-13C), 99 atom % 13C.[1][2][4]
Solubilization Strategy:
Dissolve L-Tyrosine (3-13C) in a basic buffer (Na2CO3 or NaOH) to pH ~10-11 to increase solubility to ~20 mg/mL.[1][2]
Immediately prior to infusion, adjust pH back to physiological range (7.[2]4) using buffered saline, or use a large volume/low concentration approach if volume load permits.
Alternative: Use a suspension for oral gavage (less precise for kinetic modeling) or a specific soluble derivative if available (though pure amino acid is preferred for regulatory reasons).
Dose: 200–400 mg/kg (Animal model dependent) to achieve sufficient brain enrichment (~3-5 mM).[1][2]
Animal Setup & Infusion
Objective: Establish a steady-state enrichment of precursor tyrosine in the blood plasma.[1][2]
Anesthesia: Isoflurane (1.5–2.0%) in O2. Avoid Ketamine/Xylazine if studying dopaminergic signaling, as they can alter catecholamine turnover.
Cannulation: Femoral vein for infusion; Femoral artery for blood sampling (to measure Input Function).
Infusion Protocol (Primed Constant Infusion):
Bolus: 100 mg/kg over 1 minute.
Maintenance: 150 mg/kg/hr for 60–90 minutes.
Goal: Maintain plasma Tyrosine enrichment at ~50% without inducing tyrosinemia toxicity.
MR Acquisition Parameters
Experiments are typically performed on high-field systems (7T, 9.4T, or 11.7T) to resolve the small chemical shift differences between Tyrosine and its metabolites.[1][2]
Parameter
Setting
Rationale
Coil Setup
1H/13C Surface Coil
Double-tuned coil allows for shimming/localization on 1H and detection on 13C.[1][2]
Pulse Sequence
ISIS or STEAM (Localized)
Image Selected In Vivo Spectroscopy (ISIS) minimizes signal from subcutaneous lipids.
Nucleus
13C (100.6 MHz at 9.4T)
Direct detection of the carbon label.
Decoupling
WALTZ-16 or GARP
Broad-band proton decoupling is essential to collapse the CH2 triplet into a singlet, increasing SNR by ~3x.[1][2]
TR / TE
2000 ms / 10-20 ms
TR must allow T1 relaxation (Tyrosine C3 T1 ~0.8-1.2s).[1][2]
Averages
512 – 2048
High number of averages required due to low sensitivity of 13C.
Voxel Size
4x4x4 mm (Rat Striatum)
Localized to the striatum for dopamine detection.
Data Analysis & Quantification
Spectral Interpretation
The chemical shift of the 3-13C (Beta-CH2) carbon is the region of interest.[1][2]
L-Tyrosine (Precursor): ~36.5 ppm (Singlet with decoupling).[1][2]
L-DOPA: ~37.2 ppm (Shifted downfield due to ring hydroxylation).[1][2]
Dopamine: ~34.5 ppm (Shifted upfield; distinct from Tyrosine).
Note: Chemical shifts are pH and temperature-dependent.[1][2][5] Calibrate using an external standard (e.g., formate) or internal endogenous lipid peaks.[1]
NOE Enhancement: Use Nuclear Overhauser Effect (NOE) during the relaxation delay. By saturating protons, you can transfer magnetization to the attached 13C, increasing signal by up to 3x (NOE factor
Cryoprobes: Use of a cryogenically cooled RF coil can improve SNR by a factor of 2–4, critical for detecting low-concentration metabolites like dopamine.[1][2]
Spectral Overlap
Issue: The chemical shift difference between Tyrosine and Dopamine is small (~2 ppm).
Solution:
High Field: Move from 3T to 7T or 9.4T. Separation scales linearly with field strength.
Shimming: Critical. Perform FASTMAP or iterative shimming on the voxel to achieve linewidths < 15 Hz. If linewidth > 20 Hz, the peaks will merge.
References
Henning, A., et al. (2022). "In Vivo 13C Magnetic Resonance Spectroscopy for Assessing Brain Biochemistry." Neurochemical Research. Link
Sigma-Aldrich. "L-Tyrosine-3-13C Product Specification & Safety Data."[1][2] Link
Brodnik, Z. D., et al. (2012). "L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat."[1][2] Neuropharmacology. Link
Creative Proteomics. "Overview of 13C Metabolic Flux Analysis." Link
PubChem. "L-Tyrosine Compound Summary and Spectral Data."[1][2] Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Signal Sensitivity in L-Tyrosine (3-13C) NMR Spectra
Ticket ID: TYR-13C-SENS-001
Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction
Welcome to the Stable Isotope Technical Support Hub. You are likely experiencing low signal-to-noise ratios (SNR) despite using enriched L-Tyrosine (3-13C). This is a common frustration caused by the intersection of Tyrosine’s poor physical properties (solubility) and the inherent insensitivity of the 13C nucleus.
Because your label is at the 3-position (the
-carbon) , you have a distinct advantage: this carbon is a methylene (-CH-) group.[1] Unlike the quaternary carboxyl (C1), the C3 carbon has attached protons, allowing us to leverage Nuclear Overhauser Effect (NOE) and Indirect Detection (HSQC) to drastically boost sensitivity.
Quick Diagnostic Flow
Before altering pulse sequences, verify your sample conditions using this logic flow.
Figure 1: Diagnostic logic flow for low sensitivity samples. Prioritize sample chemistry before acquisition parameters.
Phase 1: Sample Preparation (The Root Cause)
The Issue: L-Tyrosine is notoriously insoluble in water at neutral pH (~0.45 g/L or ~2.5 mM), which is often below the detection limit for a standard 13C scan without overnight acquisition.
The Fix: You must shift the equilibrium. Tyrosine is zwitterionic; pushing the pH to extremes or changing the solvent is non-negotiable for sensitivity.
EXCELLENT. Protonation of amine increases solubility.
D₂O + NaOD
pH > 10.0
> 20 mg/mL
EXCELLENT. Deprotonation of phenol/carboxyl.
DMSO-d₆
N/A
~50 mg/mL
GOOD. High viscosity may broaden lines slightly.[1]
Protocol 1: The "pH Shift" Preparation
Suspend 5–10 mg of L-Tyrosine (3-13C) in 0.6 mL D₂O.
Add 20-30 μL of 30% NaOD (or DCl) incrementally.
Vortex until the solution is crystal clear.
Verification: If the solution is cloudy, your effective concentration is near zero.[1] NMR detects dissolved nuclei, not suspended solids.
Phase 2: Direct Detection Optimization (1D 13C)
The Issue: The 13C nucleus has a gyromagnetic ratio (
) that is 1/4 that of protons.
The Advantage: Your label is at C3 (Beta-Carbon) . This is a CH group.
Mechanism:
Because C3 has attached protons, it is subject to the Nuclear Overhauser Effect (NOE) . By saturating the protons during the relaxation delay, we can transfer polarization from H to C, theoretically enhancing the signal by up to 2.98x (NOE factor
+ 1).
Protocol 2: Power-Gated Decoupling (NOE-Enhanced)
Do not use Inverse Gated decoupling (which suppresses NOE for integration). Use standard Power Gated decoupling.
Pulse Sequence: zgpg30 (Bruker) or s2pul (Varian/Agilent) with decoupler ON during delay.
Acquisition Time (AQ): ~1.0 second (sufficient for resolution).
Why? The C3 methylene relaxes faster than the quaternary C1 or C4 carbons. You do not need the 10s+ delay required for quantitative carboxyl detection.
Technical Note: If you see a negative peak or null signal, your NOE buildup might be incomplete or competing with relaxation mechanisms.[1] Ensure the decoupler is set to "Low Power" during the delay and "High Power" during acquisition.
Phase 3: Indirect Detection (The "Nuclear" Option)
The Issue: You have limited sample mass (< 1 mg) or cannot alter the pH. Direct 13C detection is mathematically impossible within a reasonable timeframe.
The Fix:1H-13C HSQC (Heteronuclear Single Quantum Coherence).
Instead of detecting the insensitive Carbon-13, we transfer magnetization from the Proton to the Carbon, let it evolve, and transfer it back to the Proton for detection.
Because your label is at C3 (Methylene) , it has two protons attached (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
). This makes it a perfect candidate for HSQC.
Figure 2: HSQC Magnetization Transfer Pathway.[1] Detecting the proton signal attached to the 13C yields massive sensitivity gains.
Protocol 3: Sensitivity-Enhanced HSQC
Select Sequence: hsqcetgp (Phase-sensitive HSQC with gradients).[1]
Coupling Constant (CNST2): Set to 140 Hz (Standard for CH/CH2 aliphatic).
Scans (NS): Start with 8 or 16.
Result: You will see a cross-peak at ~3.0 ppm (1H) and ~36 ppm (13C) .
Note: The 3-13C signal will appear as a massive peak in the 2D spectrum compared to the natural abundance satellites.
Frequently Asked Questions (FAQs)
Q: My peaks are broad. Is the label defective?A: No. Broadening is usually due to paramagnetic impurities or viscosity (if using DMSO).[1]
Action: Filter the sample through a 0.2 μm PTFE filter to remove particulates. If using D₂O/NaOD, ensure no paramagnetic metal ions (Fe, Cu) are present in your water source.[1]
Q: Can I quantify the concentration using the HSQC method?A: Generally, no. HSQC intensity depends on coupling efficiency and relaxation rates. However, if you use Q-HSQC (Quantitative HSQC) with external calibration standards, it is possible, though advanced. For standard quantitation, use Inverse Gated 1D 13C with a relaxation delay of
(approx 10-15s), but be prepared for long scan times.
Q: I see a doublet in my Proton NMR. Is this the label?A: Yes! In the 1H spectrum, the protons attached to C3 will be split by the 13C nucleus. This is the
satellite . The coupling constant is large (~130 Hz). The presence of this "splitting" confirms your label is present and intact.
References
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Methods).
Biological Magnetic Resonance Data Bank (BMRB). L-Tyrosine Chemical Shifts. Entry 1175.
Magritek Application Notes. q-HSQC for Sensitivity-Enhanced 13C Quantitation. (2025). Explains the sensitivity gap between 1D and HSQC.
Sigma-Aldrich. L-Tyrosine Solubility Data. Technical Support Sheet.
Technical Support Center: Optimizing L-Tyrosine (3-13C) Incorporation in Cell Culture Media
Prepared by the Senior Application Scientist Team Welcome to our dedicated technical support guide for optimizing cell culture media for high-efficiency incorporation of L-Tyrosine (3-13C). This resource is designed for...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for optimizing cell culture media for high-efficiency incorporation of L-Tyrosine (3-13C). This resource is designed for researchers, scientists, and drug development professionals engaged in stable isotope labeling for applications such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), metabolomics, and quantitative proteomics.
Stable isotope labeling is a powerful technique for the accurate quantification of proteins and metabolites.[][2][3] However, L-Tyrosine, a critical amino acid, presents unique challenges due to its biochemical properties. This guide provides in-depth, field-proven insights and troubleshooting solutions to ensure the success and reproducibility of your experiments.
Section 1: Foundational Knowledge - The Role and Challenges of L-Tyrosine
Understanding the "why" behind experimental protocols is crucial for effective troubleshooting. This section addresses the fundamental properties of L-Tyrosine in a cell culture context.
FAQ 1: What is the metabolic significance of L-Tyrosine in my cell line?
L-Tyrosine is a proteinogenic amino acid, meaning it is a fundamental building block for protein synthesis.[4] While it is considered a non-essential amino acid for mammals because it can be synthesized endogenously from the essential amino acid L-Phenylalanine, this very pathway can be a source of experimental variability in labeling studies.[4][5]
Beyond its role in protein structure, L-Tyrosine is a critical precursor to a host of vital biomolecules, including:
Neurotransmitters: Dopamine, norepinephrine, and epinephrine.[4][6]
Supplementing media with L-Tyrosine allows cells to conserve the energy that would otherwise be spent on its synthesis.[4]
Diagram 1. Simplified metabolic pathways of L-Tyrosine in mammalian cells.
FAQ 2: Why is preparing media with L-Tyrosine so difficult?
The primary challenge is the very low solubility of L-Tyrosine in aqueous solutions at a neutral pH, which is typically less than 0.5 g/L (or 0.45 mg/ml).[4][7][8] This physical limitation can lead to media precipitation, inconsistent concentrations, and suboptimal labeling. The traditional method of dissolving it in separate feeds at extreme pH values introduces risks of pH spikes and increased salt concentrations in the bioreactor.[8]
Section 2: Media Preparation and Optimization
Achieving high-level, consistent incorporation of L-Tyrosine (3-13C) begins with proper media formulation.
FAQ 3: How can I effectively dissolve L-Tyrosine (3-13C) for my cell culture medium?
You have several options, each with distinct advantages and disadvantages. The choice depends on your experimental needs, cell line sensitivity, and process complexity.
Method
Description
Approx. Solubility
Pros
Cons
pH Adjustment
Dissolve L-Tyrosine in a small volume of acidic (e.g., 1M HCl, pH <2) or alkaline (e.g., 1M NaOH, pH >9) solution before adding to the bulk medium.[4]
High in stock solution
Cost-effective; uses the basic amino acid.
Risk of pH shock to media; adds excess salt; potential for precipitation upon neutralization.[8]
L-Tyrosine Disodium Salt
A salt form of L-Tyrosine with improved solubility.
Excellent solubility at neutral pH; reduces process complexity; efficiently metabolized by cells.[8][11]
Higher cost; requires cells to express peptidases for cleavage.
Chemically Modified Tyrosine
Utilize derivatives like Phospho-L-Tyrosine (pTyr) disodium salt, which is cleaved by cellular phosphatases.
>100x higher than free L-Tyrosine (53 g/L for pTyr).[9]
Extremely high solubility; enables highly concentrated, neutral pH feeds.[9]
Highest cost; release kinetics may vary between cell lines.[9]
Protocol 1: Preparation of Concentrated L-Tyrosine (3-13C) Stock using Alkaline pH
This protocol describes a common method for solubilizing the free amino acid.
Materials:
L-Tyrosine (3-13C), high purity
Sterile 1M NaOH solution
Sterile, cell culture-grade water
Sterile 0.22 µm filter unit
Procedure:
Weighing: In a sterile container, weigh the desired amount of L-Tyrosine (3-13C).
Initial Suspension: Add a portion of the final volume of sterile water. The amino acid will not dissolve and will appear as a milky suspension.
Solubilization: Slowly add 1M NaOH dropwise while stirring or vortexing continuously. Monitor the solution closely. Continue adding NaOH until the L-Tyrosine is fully dissolved and the solution is clear. Causality Note: Increasing the pH deprotonates the carboxylic acid and hydroxyl groups, significantly increasing solubility.
Final Volume: Add sterile water to reach the final desired concentration.
pH Check (Optional but Recommended): Check the pH of the stock solution. It will be highly alkaline.
Sterilization: Sterilize the final stock solution using a 0.22 µm syringe filter.
Storage: Store at 4°C or -20°C as recommended by the manufacturer.
Addition to Media: When adding to your bulk cell culture medium, add the stock solution slowly and with constant, gentle stirring to prevent localized pH shock and precipitation.[4][8]
Section 3: Troubleshooting Guide
Even with optimized media, challenges can arise. This section addresses the most common issues in a question-and-answer format.
Q1: My mass spectrometry results show low (<95%) or inconsistent incorporation of L-Tyrosine (3-13C). What's wrong?
This is a frequent issue stemming from the dilution of the labeled amino acid pool.
Diagram 2. Troubleshooting workflow for low isotopic incorporation.
Possible Causes & Solutions:
Cause 1: Unlabeled Amino Acids in Serum: Standard fetal bovine serum (FBS) contains endogenous amino acids, including L-Tyrosine and L-Phenylalanine, which will compete with and dilute your labeled stock.
Solution: Always use dialyzed fetal bovine serum (dFBS). The dialysis process removes small molecules like amino acids while retaining essential growth factors.[12]
Cause 2: Endogenous Synthesis: As mentioned, cells can synthesize unlabeled L-Tyrosine from unlabeled L-Phenylalanine present in the base medium.[4]
Solution: For maximum incorporation, use a custom base medium that is deficient in both L-Tyrosine and L-Phenylalanine, allowing you to control the supply of both (one labeled, one unlabeled if needed).
Cause 3: Insufficient Labeling Time: Achieving a true isotopic steady state, where the intracellular amino acid pool is fully replaced, takes time.
Solution: Ensure cells are cultured in the labeling medium for a sufficient duration. For proteomic studies, this typically requires at least 5-6 cell doublings to ensure the vast majority of the proteome is newly synthesized with the labeled amino acid.[13]
Cause 4: Suboptimal Concentration: The concentration of L-Tyrosine (3-13C) may be too low for efficient uptake and competition against any residual unlabeled sources.
Solution: Optimize the concentration of L-Tyrosine (3-13C). Some studies suggest a minimum concentration of 1 mM may be necessary to ensure efficient transport into the cell.[9] Titrate the concentration to find the best balance for your specific cell line.
Q2: My cells are growing poorly or showing signs of toxicity in the labeling medium.
Possible Causes & Solutions:
Cause 1: L-Tyrosine Induced Oxidative Stress: High concentrations of L-Tyrosine can amplify the production of reactive oxygen species (ROS), which can be detrimental to cell health, particularly in sensitive cell lines like stem cells.
Solution: Perform a dose-response experiment. Test a range of L-Tyrosine (3-13C) concentrations to identify the highest level that maintains normal cell viability and morphology.
Cause 2: Media Imbalance: The process of creating a custom medium can inadvertently alter its pH or osmolality, stressing the cells.
Solution: After preparing your final labeling medium, verify that the pH is within the optimal range (typically 7.2-7.4) and check the osmolality to ensure it matches that of your standard growth medium.
Cause 3: Impurities in Labeled Reagent: Low-quality labeled amino acids may contain impurities that are cytotoxic.
Solution: Always source your stable isotope-labeled amino acids from reputable vendors that provide a certificate of analysis confirming chemical and isotopic purity.
Section 4: Verification and Analysis
Confirming the efficiency of your labeling is a critical final step.
FAQ 4: How do I confirm the incorporation rate of L-Tyrosine (3-13C) in my proteins?
The definitive method is through mass spectrometry (MS). After allowing cells to grow in the labeling medium, you can analyze the proteome to determine the percentage of L-Tyrosine that is heavy.
Protocol 2: General Workflow for SILAC Sample Preparation and MS Analysis
Diagram 3. A standard experimental workflow for a SILAC-based experiment.
Procedure:
Cell Culture: Grow two populations of cells: one in "light" medium (containing normal L-Tyrosine) and one in "heavy" medium (containing L-Tyrosine (3-13C)). Ensure complete labeling for the heavy population.[3]
Harvest and Lysis: Harvest and lyse the cells from both populations. Quantify the total protein concentration in each lysate.
Mixing: Combine equal amounts of protein from the light and heavy lysates.[3][12] Causality Note: Mixing at this early stage minimizes quantitative errors arising from sample handling variations downstream.[3]
Protein Digestion: Digest the combined protein lysate into peptides using an enzyme like trypsin.
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Use specialized software to identify peptide pairs (light and heavy). The software will calculate the intensity ratio of the heavy peptide to its light counterpart. An incorporation efficiency of >98% is typically desired for accurate quantification.
References
Schilling, M. (n.d.). Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications. Evonik Corporation. Retrieved from [Link]
Stellar Scientific. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Retrieved from [Link]
Merck. (n.d.). L-Tyrosine in Cell Culture. Retrieved from [Link]
Seibel, R., et al. (2020). Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells. Biotechnology Journal, 15(5), e1900388. Retrieved from [Link]
Zhang, H., & Varmecic, D. (2012). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. In Receptor Tyrosine Kinases: Methods and Protocols (pp. 237-254). Humana Press. Retrieved from [Link]
Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert Review of Proteomics, 5(6), 741-750. Retrieved from [Link]
Ghergurovich, J. M., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. eLife, 7, e38345. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6057, L-Tyrosine. Retrieved from [Link]
Wong, C., & Regnier, F. E. (2010). Stable isotope labeling method targeting terminal tyrosine for relative peptide quantitation using mass spectrometry. Analytical Biochemistry, 401(1), 133-141. Retrieved from [Link]
Elbashir, A. A., et al. (2015). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. ChemXpress, 8(2), 95-101. Retrieved from [Link]
McAllister, L. M., et al. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. Methods, 245, 109995. Retrieved from [Link]
Jia, S., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Guan, X., et al. (2003). Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids. Biochemical Journal, 370(Pt 3), 1005–1012. Retrieved from [Link]
Michailellis, P. (2022). HPLC evaluation of tyrosine and its metabolites. Charles University. Retrieved from [Link]
Jain, M., & Nilsson, R. (2016). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. In Metabolomics (pp. 15-26). Humana Press. Retrieved from [Link]
Ahn, W. S., & Antoniewicz, M. R. (2013). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 85(15), 7520–7527. Retrieved from [Link]
Kiga, R., et al. (2013). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 85(17), 8486–8493. Retrieved from [Link]
Muñoz-Vargas, M. A., et al. (2021). Biochemical Properties and Physiological Roles of Tyrosine Aminotransferases in Olive (Olea europaea L.). International Journal of Molecular Sciences, 22(19), 10291. Retrieved from [Link]
Elbashir, A. A., et al. (2018). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. ResearchGate. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification Methods to Remove Free L-Tyrosine (3-13C) from Protein Samples[1]
Ticket ID: ISO-TYR-13C-CLEANUP
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Problem Definition
The Challenge:
You are likely performing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or preparing samples for NMR structural studies.[2] You have labeled your proteins with L-Tyrosine (3-13C) , but residual free labeled amino acids remain in your buffer.
Why this is critical:
NMR Interference: Free L-Tyrosine (3-13C) generates sharp, intense signals that can obscure protein resonances or create phase artifacts.[1][2]
Mass Spectrometry Bias: Excess free labeled amino acids can suppress ionization of peptides or skew quantification ratios.[2]
The "Solubility Trap": Unlike most amino acids, L-Tyrosine has extremely low water solubility (~0.45 mg/mL at 25°C ).[2] If you concentrate your sample before removing the free tyrosine, it may crystallize, damaging your protein or clogging filtration devices.[2]
Method Selection: Decision Matrix
Before starting, determine your downstream application requirements using the logic flow below.
Caption: Decision tree for selecting the optimal L-Tyrosine removal method based on sample volume and structural requirements.
Detailed Protocols
Method A: Ultrafiltration / Diafiltration (The "Standard")
Best for: Large volumes (>0.5 mL) where high concentration is required eventually.[1][2]
The Mechanism:
Uses a semi-permeable membrane (Molecular Weight Cut-Off, MWCO) to retain protein while forcing small molecules (Tyrosine, ~182 Da) out.[2]
Protocol:
Select MWCO: Use a filter with a cutoff at least 3x smaller than your protein (e.g., for a 30 kDa protein, use a 10 kDa MWCO).[2]
Dilution (Critical): Do not just spin down. You must perform discontinuous diafiltration .[2]
Centrifuge until volume is reduced to ~10% (e.g., 500 µL
50 µL).
Refill to original volume with fresh, tyrosine-free buffer.
Repeat this cycle 3–4 times.
Efficiency Table:
Cycle
Residual Free Tyrosine (%)
Fold Reduction
Start
100%
1x
Spin 1 (10x conc)
10%
10x
Spin 2 (Refill + Spin)
1%
100x
Spin 3 (Refill + Spin)
0.1%
1,000x
| Spin 4 (Recommended) | 0.01% | 10,000x |
Technical Warning: Do not perform this at 4°C if your free Tyrosine concentration is near 0.4 mg/mL.[2] The solubility drops in the cold, leading to micro-crystals that clog the membrane.[2] Perform the first wash at Room Temperature (RT) if possible.[2]
Best for: Small volumes, rapid cleanup, and removing "sticky" hydrophobic contaminants.
The Mechanism:
Porous beads trap small molecules (Tyrosine) while large proteins bypass the pores and elute first.[2]
Protocol:
Column Selection: Use a pre-packed desalting column (e.g., Sephadex G-25 or Zeba Spin).[2]
Note: Avoid hydrophobic resins.[2] Tyrosine has an aromatic ring and may stick non-specifically to some polymer matrices.[2] Dextran-based resins are preferred.[1]
Equilibration: Wash column with 3 column volumes (CV) of your target buffer.
Loading: Apply sample carefully to the center of the resin bed.[2]
Elution:
Gravity/Spin: Collect the flow-through.[2] This contains your protein.[2][3][4][5][6][7][8][9][10][11]
Retention: The free L-Tyrosine (3-13C) will be retained in the column.[2]
+ Removes >95% of small molecules in a single pass.[2]
- Dilutes the sample slightly (unless using spin columns).
Method C: TCA Precipitation (The "Nuclear Option")
Best for: Mass Spectrometry (Proteomics) where protein structure is irrelevant.[1][2]
The Mechanism:
Trichloroacetic acid (TCA) disrupts the hydration shell of proteins, causing them to precipitate.[2] Free amino acids remain soluble in the acidic supernatant.[2]
Protocol:
Add 100% TCA to your sample to reach a final concentration of 10-20% .[2]
Incubate on ice for 30 minutes.
Centrifuge at max speed (14,000 x g) for 15 mins at 4°C.
Crucial Step: Carefully remove the supernatant.[2] This liquid contains the L-Tyrosine (3-13C).[1][2]
Wash the pellet 2x with ice-cold acetone to remove residual acid.[2]
Air dry and resolubilize in your MS buffer (e.g., Urea/Ammonium Bicarbonate).[2]
Troubleshooting & FAQs
Q1: I used a dialysis cassette, but I still see a Tyrosine signal in NMR. Why?A: Dialysis is an equilibrium process.[2]
Issue: If you dialyzed 1 mL of sample against 1 L of buffer once, you only reduced the Tyrosine by 1000-fold. If you started with 10 mM, you still have 10 µM—plenty to see in sensitive NMR.[2]
Solution: You must change the buffer at least 3 times.
Adsorption: Tyrosine is aromatic and hydrophobic.[2] It can adsorb to cellulose ester membranes.[2] Try using Regenerated Cellulose (RC) membranes which have lower non-specific binding.[1][2]
Q2: My concentrator (Method A) clogged immediately.A: You likely hit the solubility limit.[2]
Explanation: As you concentrated the protein, you also concentrated the free Tyrosine.[2] If it exceeded ~0.45 mg/mL, it crystallized on the membrane filter.[2]
Fix: Dilute the sample before starting the concentration steps to ensure Tyrosine stays below 0.2 mg/mL during the process.
Q3: How do I verify the Tyrosine is gone without wasting sample?A: Analyze the flow-through or supernatant , not the protein.[2]
Take the liquid from your last wash step (Method A) or column wash (Method B).[2]
Run a simple 1D 1H-NMR or a quick MS spot check on that liquid. If the signal is absent there, your protein sample is clean.[2]
detecting impurities in commercial L-Tyrosine (3-13C) reagents
Introduction: The Purity Paradox in Stable Isotopes In metabolic flux analysis and quantitative proteomics, the integrity of your data is only as good as your isotopologue. Commercial L-Tyrosine (3-13C) presents a unique...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Purity Paradox in Stable Isotopes
In metabolic flux analysis and quantitative proteomics, the integrity of your data is only as good as your isotopologue. Commercial L-Tyrosine (3-13C) presents a unique analytical challenge: you are not just looking for chemical impurities (like Phenylalanine), but also isotopomeric impurities (unlabeled or multi-labeled species) and enantiomeric contaminants (D-Tyrosine).[1]
This guide moves beyond standard Certificates of Analysis (CoA) to provide a self-validating troubleshooting workflow. It addresses the most common "ghost peaks" and kinetic anomalies reported by researchers using single-carbon labeled tyrosine.
Part 1: Diagnostic Workflow
Before altering your experimental parameters, use this decision tree to isolate the nature of your impurity.
Figure 1: Diagnostic logic for isolating impurity types in labeled reagents.
Part 2: Isotopic Purity & The "Ghost Doublet" (NMR)
The Issue:
"I see large doublets in the aliphatic region (3.0–3.2 ppm) of my proton NMR. Is this a contaminant?"
Technical Insight:
This is likely not an impurity. This is the heteronuclear spin-spin coupling (
) caused by the C label at the C3 (beta) position.
Mechanism: The
C nucleus (spin 1/2) couples with the protons attached to it.
The Signature: Unlike the singlet or weak multiplet seen in unlabeled Tyrosine, L-Tyrosine (3-13C) will exhibit a massive splitting of the
-protons with a coupling constant () of approximately 130 Hz .
Troubleshooting Protocol: Distinguishing Label from Impurity
To confirm the peak is the product and not a contaminant, you must decouple the carbon signal.
Solvent Selection: Use D
O with NaOD (pH > 10).[1] Tyrosine is poorly soluble in neutral DO.[1] The basic pH ensures full solubility and sharp peaks.[1]
Validation: If the "impurity" doublets collapse into a single multiplet in Experiment B, they are your labeled protons. If they remain, you have a chemical impurity (likely Phenylalanine).[1]
Reference Data: Chemical Shifts (in D
O/NaOD)
Nucleus
Position
Shift (ppm)
Multiplicity (Unlabeled)
Multiplicity (3-13C Labeled)
1H
-CH
~3.9
dd
dd (complex coupling w/ C3)
1H
-CH
3.0 - 3.2
dd
Large Doublet ( Hz)
1H
Aromatic
6.8 - 7.2
dd (AA'BB')
Unaffected
13C
C3 ()
~37.5
Low Intensity
High Intensity Singlet
Part 3: Chemical Purity & Quantification (qNMR)
The Issue:
"My metabolic flux calculations are skewed. I suspect the reagent concentration is lower than the weighed mass."
Technical Insight:
Commercial labeled amino acids often contain residual salts (NaCl) from the hydrolysis steps or water content that is not accounted for in the gross weight. qNMR (Quantitative NMR) is the only absolute method to determine the effective mass purity.
Protocol: qNMR for L-Tyrosine
Objective: Determine purity % w/w using an Internal Standard (IS).
Internal Standard Selection: Use Maleic Acid or DSS (Sodium trimethylsilylpropanesulfonate) .[1]
Why? Maleic acid provides a sharp singlet at ~6.0 ppm (in D
O), which sits in the "silent region" between Tyrosine's aliphatic and aromatic signals [1].[1]
5 T1 (typically 30–60 seconds for quantitative accuracy).
Pulse Angle: 90°.
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Weight, =Purity of Std.[1][2][3][4][5][6][7][8]
Part 4: Enantiomeric Purity (The "D-Tyr" Problem)
The Issue:
"I am running an enzymatic assay, and the reaction kinetics are slower than expected."
Technical Insight:
Chemical synthesis of labeled amino acids can lead to racemization.[1] Even 1–2% D-Tyrosine can act as a competitive inhibitor for stereospecific enzymes (e.g., Tyrosinase or Tyrosine Hydroxylase).[1] Standard C18 HPLC cannot distinguish D- from L-Tyrosine.[1]
Protocol: Chiral HPLC Separation
You must use a chiral stationary phase capable of ligand exchange or crown-ether complexation.[1]
Recommended Column:Crownpak CR(+) (Daicel) or Astec CHIROBIOTIC T (Supelco/Sigma).[1]
Elution Order: D-Tyrosine typically elutes before L-Tyrosine on Crownpak CR(+) columns.[1]
Part 5: Isotopic Enrichment Analysis (HRMS)
The Issue:
"Is my label 99% enriched, or is it a mix of unlabeled and multi-labeled species?"
Technical Insight:
If the Tyrosine was produced via bio-fermentation (using labeled glucose), "scrambling" can occur, leading to labels at positions other than C3.[1] If produced chemically, incomplete reaction leads to M+0 (unlabeled) impurities.[1]
Protocol: High-Resolution Mass Spectrometry (HRMS)[1]
Schoenheimer, R., & Rittenberg, D. (1935).[1] Deuterium as an indicator in the study of intermediary metabolism.[1] Journal of Biological Chemistry, 111, 163-168.[1][6] (Foundational text on stable isotope tracing principles). [Link]
ResolveMass. (2024). Choosing the Right qNMR Internal Standard. ResolveMass Laboratories. [Link]
validating enzymatic mechanisms using L-Tyrosine (3-13C) probes
A Comparative Technical Guide for Structural Biology and Drug Discovery Executive Summary In the validation of enzymatic mechanisms—particularly those involving Tyrosine kinases, phenol-lyases, and hydroxylases—the choic...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Structural Biology and Drug Discovery
Executive Summary
In the validation of enzymatic mechanisms—particularly those involving Tyrosine kinases, phenol-lyases, and hydroxylases—the choice of isotopic probe dictates the resolution of the molecular story. While uniform labeling (U-13C) offers a global view, it often suffers from spectral crowding and dipolar coupling broadening that obscures subtle mechanistic events.
This guide analyzes L-Tyrosine (3-13C) (labeling at the
-carbon, IUPAC C3) as a precision surgical tool. Unlike ring-labeled or uniformly labeled alternatives, the 3-13C probe acts as a reporter of the critical "bridge" between the protein backbone and the functional aromatic ring. This specific position allows for the direct observation of side-chain rotameric dynamics ( torsion angles) and bond-cleavage events without the perturbative effects of fluorinated analogs.
Part 1: The Probe Landscape – Comparative Analysis
Selecting the correct isotopologue is a balance between sensitivity, non-perturbation, and information content.[1] The following table compares L-Tyrosine (3-13C) against common alternatives.
Table 1: Comparative Performance of Tyrosine Probes
Feature
L-Tyrosine (3-13C) (-carbon)
L-Tyrosine (U-13C, 15N)
L-Tyrosine (Ring-3,5-13C)
3-Fluoro-L-Tyrosine (19F)
Primary Utility
Backbone-to-sidechain coupling, dynamics, bond cleavage tracking.
Global structure determination, backbone assignment.
Ring flips, pKa determination, -stacking interactions.
Moderate. Fluorine steric bulk (1.47 Å) can alter enzyme kinetics.
Chemical Shift Region
Aliphatic (~36–40 ppm).
Full spectrum.
Aromatic (~115–130 ppm).
-60 ppm (relative to TFA).
Mechanism Suitability
Excellent for -elimination (e.g., TPL) and kinase DFG-motif dynamics.
Good for general folding, poor for specific reaction kinetics.
Excellent for ionization/protonation studies.
Good for binding, risk of false negatives in kinetics.
Decision Logic for Probe Selection
The following diagram illustrates the decision pathway for selecting the 3-13C probe over alternatives based on experimental goals.
Figure 1: Decision matrix for selecting Tyrosine isotopologues. L-Tyrosine (3-13C) is the optimal path for sidechain dynamics and bond cleavage mechanisms.
Part 2: Mechanistic Utility & Scientific Grounding
The 3-13C position (the
-carbon) is chemically unique. It connects the rigid aromatic ring to the flexible peptide backbone. This makes it the ideal reporter for two specific classes of enzymatic mechanisms.
Case A: Tyrosine Phenol-Lyase (TPL) Mechanism
The Mechanism: TPL catalyzes the reversible hydrolytic cleavage of L-Tyrosine into phenol, pyruvate, and ammonia.[2][3]
The Role of 3-13C:
The reaction involves the cleavage of the C
–C bond (the bond between the labeled carbon and the ring).
Tracking: By using L-Tyrosine (3-13C), the label is transferred from the amino acid side chain to the pyruvate product (specifically the methyl group after tautomerization).
Validation: 13C-NMR allows real-time monitoring of the signal shift from ~37 ppm (Tyr C
) to the pyruvate methyl signal, validating the -elimination mechanism without interference from the phenol ring signals.
Case B: Kinase "DFG" Motif Dynamics
The Mechanism: Protein kinases switch between active and inactive states, often controlled by the "DFG" (Asp-Phe-Gly) motif.[4] In many kinases, a Tyrosine residue interacts with this motif.
The Role of 3-13C:
While phosphorylation occurs on the hydroxyl group (far from C
), the conformational entropy of the side chain changes upon activation.
Rotamer Sensing: The chemical shift of the C
is highly sensitive to the torsion angle (gauche+, gauche-, trans).
Data: A shift in the C
resonance indicates a rotameric jump, providing evidence of allosteric activation that 19F probes might obscure due to steric clashes in the tight active site.
Part 3: Experimental Protocol (Self-Validating System)
To ensure trustworthy data, this protocol uses a "Spin-Isolation" approach to eliminate background noise and ensure that the only 13C signal observed comes from the specific probe.
Objective: Force incorporation of L-Tyrosine (3-13C) into the target protein.
Strain Selection: Use an E. coli tyrosine auxotroph (e.g., strain DL39) or a standard BL21(DE3) strain treated with glyphosate . Glyphosate inhibits the shikimate pathway (EPSP synthase), shutting down endogenous aromatic amino acid production.
Media Formulation:
Prepare M9 Minimal Media with unlabeled glucose (12C) and NH4Cl (14N).
Supplement with unlabeled L-Phenylalanine and L-Tryptophan (to support growth).
Induction Step: At OD600 = 0.7, add L-Tyrosine (3-13C) at 50–100 mg/L.
Add glyphosate (1 g/L) simultaneously to block endogenous synthesis if using non-auxotrophs.
Induce expression (IPTG) after 30 minutes of equilibration.
Purification: Standard Ni-NTA or Ion Exchange chromatography.
Validation Check: Run Mass Spectrometry (ESI-MS) on the intact protein. The mass shift should correspond exactly to
Da (Number of Tyr residues).
Phase 2: NMR Data Acquisition
Objective: Acquire simplified spectra with high resolution.
Sample Conditions: 0.2–0.5 mM protein in 90% H2O / 10% D2O.
Pulse Sequence:
1D 13C Direct Detect: With proton decoupling.[5][6] Due to the lack of adjacent 13C nuclei (C
and C are 12C), no C-C J-coupling splitting will occur. This yields sharp singlets.
2D 1H-13C HSQC: Optimized for aliphatic regions. Focus on the spectral width of 30–50 ppm (C dimension).
Data Analysis:
Observe the C
resonances.[7][8] In a folded protein, these will disperse based on local environment.
Reference: Random coil shift for Tyr C
is ~39.0 ppm. Upfield shifts (<36 ppm) often indicate gauche- conformations or ring current shielding.
Workflow Diagram
Figure 2: Spin-isolated labeling workflow using glyphosate inhibition to ensure 100% incorporation of the 3-13C probe.
Part 4: References
Liang, L., Deng, F., & Hou, G. (2020).[9] Quantitative Cross Polarization Magic-Angle Spinning NMR Spectroscopy in Solids. ResearchGate.[10]
Smith, S. O., et al. (1990).[11] Solid-state 13C NMR study of tyrosine protonation in dark-adapted bacteriorhodopsin. Biochemistry (PubMed).
Wang, H., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters.
Moffat, K., et al. (2007). Insights into the Catalytic Mechanism of Tyrosine Phenol-lyase from X-ray Structures. Journal of Biological Chemistry.
Wishart, D. S., et al. (2018). Using NMR Chemical Shifts to Determine Residue-Specific Secondary Structure Populations.[12] Journal of Biomolecular NMR.
Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000051 - L-Tyrosine Chemical Shifts.
Author: BenchChem Technical Support Team. Date: February 2026
Product Comparison Guide: L-Tyrosine (1-13C) vs. L-Tyrosine (3-13C)
Executive Summary: Detection vs. Selection
In the structural analysis of proteins and peptides, particularly via Solid-State NMR (ssNMR) and high-resolution solution NMR, the "Carbonyl Region" (170–180 ppm) is often the most congested spectral window.
The choice between 1-13C Tyrosine and 3-13C Tyrosine represents a fundamental strategic decision between direct detection and spectral editing :
L-Tyrosine (1-13C): The "Brute Force" approach. It places a high-intensity label directly on the carbonyl carbon. Ideal for small peptides or isolated systems where signal-to-noise (S/N) is the limiting factor.
L-Tyrosine (3-13C): The "Precision" approach. The label is placed on the side-chain
-carbon (approx. 37 ppm). Through magnetization transfer experiments, this isotope allows you to selectively filter the carbonyl region, revealing only Tyrosine carbonyls and eliminating overlap from the other 19 amino acids.
Part 1: Technical Deep Dive & Mechanism of Action
L-Tyrosine (1-13C): The Direct Reporter
Label Position: Carbonyl Carbon (C')
Chemical Shift: ~172–176 ppm
This isotopomer provides a direct NMR active probe at the peptide bond.
Mechanism: Upon excitation, the C1 nucleus resonates directly in the carbonyl window.
Primary Utility:
CSA Tensor Measurement: Essential for determining the orientation of the peptide plane in membrane proteins (e.g., GPCRs, bacteriorhodopsin).
Metabolic Flux (Mass Spec): In metabolic studies, 1-13C is often lost as
during decarboxylation events (e.g., tyrosine decarboxylase), making it a specific probe for catabolic pathways.
The Limitation (The "Blob" Effect): In a protein with 100+ residues, the carbonyl region is a continuous overlap of signals. A 1-13C label adds a strong peak, but without double-labeling (e.g.,
), it is often impossible to assign this peak to a specific Tyrosine residue.
L-Tyrosine (3-13C): The Spectral Editor
Label Position: Side-chain Methylene (
-Carbon)
Chemical Shift: ~36–40 ppm
This isotopomer is not located in the carbonyl region. However, it is the superior choice for analyzing the carbonyl region in complex systems.
Mechanism (The "Walk"): The experiment relies on transferring magnetization from the unique Tyrosine side-chain to the backbone.
Excitation: Excitation of the distinct C
frequency (isolated from most other amino acids).
Mixing: Use of Dipolar Assisted Rotational Resonance (DARR) or RFDR pulse sequences.
Transfer: Magnetization flows from C
C C' (Carbonyl).
Detection: You detect the carbonyl signal.
The Result: Because the magnetization originated from a Tyrosine C
, the only carbonyl signals that appear in the spectrum are those attached to Tyrosine. You effectively "erase" the background signals of all other amino acids.
Part 2: Comparative Data & Decision Matrix
Performance Comparison Table
Feature
L-Tyrosine (1-13C)
L-Tyrosine (3-13C)
Primary NMR Region
Carbonyl (170-180 ppm)
Aliphatic (30-40 ppm)
Detection Mode
Direct Excitation
Indirect (Correlation Spectroscopy)
Sensitivity (S/N)
High (100% efficient)
Medium (Depends on transfer efficiency)
Selectivity
Low (Prone to overlap)
High (Filters non-Tyr residues)
Dynamics Info
Backbone Rigidity (CSA)
Side-chain Flipping / Rotameric States
Primary Risk
Spectral Crowding
Inefficient Magnetization Transfer (requires optimization)
Visualization: Magnetization Transfer Logic
The following diagram illustrates why 3-13C is used to resolve the carbonyl region indirectly.
Figure 1: Comparison of signal acquisition pathways. 1-13C provides immediate signal but lacks context. 3-13C utilizes the side-chain frequency to "tag" the specific carbonyl, enabling high-resolution assignment.
Part 3: Experimental Protocol (Self-Validating System)
To utilize L-Tyrosine (3-13C) for carbonyl analysis, the following Solid-State NMR workflow is recommended. This protocol includes a self-validation step to ensure magnetization transfer is occurring.
Protocol: Site-Specific Carbonyl Assignment via 3-13C
Objective: Assign the Tyrosine carbonyl in a membrane protein embedded in lipid bilayers.
Sample Preparation:
Express protein in minimal media supplemented with L-Tyrosine (3-13C) at 50–100 mg/L.
Reconstitute into liposomes.
Pack into a 3.2 mm or 4 mm MAS rotor.
Setup (Validation Step):
Pulse Sequence: 1D Cross-Polarization (CP-MAS).
Check: Verify signal at ~37 ppm (C
). If this signal is weak, do not proceed to 2D; check rotor packing or labeling efficiency.
The Correlation Experiment (2D 13C-13C DARR):
Excitation: 1H
13C CP.
Evolution (t1): Encode chemical shift (focus on aliphatic region).
Long Mixing (200-400 ms): Required to bridge the distance from C
to C' (Carbonyl).
Acquisition (t2): Detect full carbon bandwidth.
Data Analysis:
Look for cross-peaks.[1] You will see a correlation peak at coordinates (F1: 37 ppm, F2: 175 ppm) .
Interpretation: This peak represents the specific Tyrosine carbonyl. Any other peaks in the 175 ppm region (from natural abundance background) will not have a correlation to 37 ppm and are thus filtered out.
References
Solid-State NMR of Tyrosine Protonation: Herzfeld, J., et al. (1990).[2] "Solid-state 13C NMR study of tyrosine protonation in dark-adapted bacteriorhodopsin." Biochemistry, 29(23), 5567–5574. Link
Tyrosine Polymorph Structure Determination: Harris, K.D.M., et al. (2013). "A structure determination protocol based on combined analysis of 3D-ED data... and solid-state NMR data." Chemical Science. Link
Metabolic Flux Analysis (13C-MFA): Crown, S.B., et al. (2015).[3] "13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism." Methods in Molecular Biology. Link
Spectral Editing in SSNMR: Maeda, H., et al. (2025). "Quantitative Cross Polarization Magic-Angle Spinning NMR Spectroscopy in Solids." ResearchGate.[4] Link
Cross-Validation of L-Tyrosine (3-13C) Metabolic Data with 15N Labeling
This guide details the cross-validation of metabolic data derived from L-Tyrosine (3-13C) using 15N labeling. It is designed for researchers investigating amino acid flux, neurotransmitter turnover, and anaplerotic pathw...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the cross-validation of metabolic data derived from L-Tyrosine (3-13C) using 15N labeling. It is designed for researchers investigating amino acid flux, neurotransmitter turnover, and anaplerotic pathways.
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Metabolic flux analysis (MFA) of L-Tyrosine is complicated by its bifurcated fate: it serves as both a protein/neurotransmitter precursor and an energetic substrate (anaplerosis/ketogenesis). While L-Tyrosine (3-13C) provides high-fidelity tracking of the carbon skeleton into the ketogenic acetoacetate pathway, it fails to capture nitrogen turnover events such as transamination or catecholamine synthesis rates.
This guide validates the necessity of coupling 15N-labeling with 13C-tracing. By cross-validating these datasets, researchers can decouple the metabolic fate of the tyrosine carbon backbone from its amino group, distinguishing between anabolic retention (neurotransmitters, proteins) and catabolic disposal (urea cycle, TCA entry).
Technical Rationale: The Case for Cross-Validation
The "Split Fate" Dilemma
Tyrosine metabolism diverges into two distinct biological imperatives. A single isotopic tracer often provides an incomplete picture:
Carbon Tracing (3-13C): Tracks the
-carbon (C3). In the catabolic homogentisate pathway, this carbon is retained in acetoacetate (ketogenic), eventually entering the TCA cycle as Acetyl-CoA.[1] It does not enter the glucogenic fumarate pool directly.
Nitrogen Tracing (15N): Tracks the
-amino group. This label is either conserved (dopamine/norepinephrine synthesis) or lost to the glutamate pool via Tyrosine Aminotransferase (TAT).
Why Cross-Validate?
Relying solely on 13C leads to "pathway blindness" regarding nitrogen recycling. Conversely, 15N data alone cannot distinguish between protein incorporation and cytosolic accumulation. Cross-validation ensures:
Verification of Transamination Rates: Discrepancies between 13C-flux (catabolism) and 15N-loss (glutamate enrichment) quantify TAT activity.
Neurotransmitter Turnover Precision: 15N is the superior label for catecholamines (Dopamine, NE) as it is retained during decarboxylation, whereas the carboxyl-13C would be lost as CO
.
Anaplerotic vs. Ketogenic Discrimination: 3-13C specifically marks the ketogenic arm (Acetoacetate), serving as a distinct probe compared to ring-labeled tyrosine (which marks Fumarate).
Comparative Performance Analysis
The following table contrasts the analytical capabilities of using L-Tyrosine (3-13C) versus 15N-Tyrosine, and the synergistic value of the Dual/Cross-Validation approach.
Su, X., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
Fernie, A. R., et al. (2022).[7] Tracing metabolic flux in vivo: basic model structures of tracer methodology. National Institutes of Health. Available at: [Link]
Comparative Guide: Assessing Isotopic Purity of L-Tyrosine (3-13C) via High-Res MS
Executive Summary In metabolic flux analysis (MFA) and biomolecular NMR studies, the integrity of data relies entirely on the isotopic purity of the precursor. L-Tyrosine (3-13C) is a critical tracer for studying aromati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In metabolic flux analysis (MFA) and biomolecular NMR studies, the integrity of data relies entirely on the isotopic purity of the precursor. L-Tyrosine (3-13C) is a critical tracer for studying aromatic amino acid biosynthesis and neurotransmitter pathways. While Certificate of Analysis (CoA) documents often claim >99% enrichment, batch-to-batch variability and degradation can introduce significant errors.
This guide objectively compares the assessment of L-Tyrosine (3-13C) purity using High-Resolution Mass Spectrometry (HRMS) against the traditional Nuclear Magnetic Resonance (NMR) alternative. We demonstrate that while NMR confirms regiospecificity, HRMS provides superior sensitivity for quantifying trace isotopologues (unlabeled impurities), offering a more robust validation for quantitative applications.
Technical Background: The Isotope and the Challenge
Target Molecule: L-Tyrosine (3-13C)
Chemical Formula: C
(C)HNOExact Mass (Monoisotopic): 182.0812 Da (Natural) vs. 183.0845 Da (3-13C Labeled)
The "3-13C" designation indicates the stable isotope is located at the
-carbon of the side chain. This position is metabolically stable in many pathways but is the key cleavage point during mass spectrometric fragmentation.
The Analytical Challenge
A "99% enriched" product is not a single species; it is a statistical distribution.
Ideal Product: 100% of molecules contain
C at position 3.
Real Product: A mixture of
C-labeled (M+1) and unlabeled (M+0) molecules, plus potential multi-labeled impurities from the synthesis process.
Accurate quantification of the M+0 (unlabeled) fraction is critical because even 1% unlabeled tyrosine can skew kinetic flux calculations in sensitive cell culture models.
Methodology Comparison: HRMS vs. NMR
While
C-NMR is the gold standard for proving where the label is (regiospecificity), it struggles with quantifying the small absence of a label (isotopic purity) due to relaxation time differences and lower sensitivity. HRMS excels here.
Table 1: Performance Comparison of Validation Methods
Feature
High-Res MS (Orbitrap/Q-TOF)
C-NMR Spectroscopy
Primary Output
Isotopic Enrichment (%) & Impurity Profiling
Regiospecificity (Position Confirmation)
Sensitivity
High (Picomole range)
Low (Millimole range required)
Quantification Limit
Detects <0.1% unlabeled impurity
Difficult to quantify <1% unlabeled species
Sample Requirement
< 10 µL (diluted)
> 500 µL (concentrated)
Throughput
High (mins/sample)
Low (hours/sample)
Cost per Run
Low
High (solvent + instrument time)
Experimental Protocol: HRMS Assessment Workflow
This protocol is designed to be self-validating. It uses the natural abundance isotope pattern of the labeled molecule as an internal quality control.
Phase 1: Sample Preparation
Stock Solution: Dissolve 1 mg L-Tyrosine (3-13C) in 1 mL of 0.1% Formic Acid in 50:50 Methanol/Water. (Concentration: ~1 mg/mL).
Working Standard: Dilute stock 1:100 to achieve ~10 µg/mL (approx. 50 µM).
Why: High concentrations cause detector saturation, distorting the isotopic envelope and invalidating enrichment calculations.
Phase 2: HRMS Acquisition (Direct Infusion)
Instrument: Orbitrap or Q-TOF (Resolution > 60,000 FWHM).
Ionization: ESI Positive Mode.
Mass Range: m/z 100 – 300.
Key Parameters:
AGC Target:
(prevent space charging).
Injection Time: 50 ms.
Microscans: 3 (averaging for signal stability).
Phase 3: Data Processing & Calculation
Extract Ion Chromatogram (EIC): m/z 183.0845 (Theoretical [M+H]
for 3-13C).
Integrate Peak Areas:
(Unlabeled, m/z 182.0812)
(Labeled Target, m/z 183.0845)
(Natural isotope contribution from labeled molecule, m/z 184.0880)
Calculate Enrichment:
(Note: This is a simplified calculation assuming M+2 is negligible for purity, but for strict accuracy, the theoretical M+2 contribution from the C-labeled molecule's other carbons must be accounted for).
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow from sample to validated data, including the critical "Regiospecificity Check" via MS/MS.
Figure 1: Analytical workflow for isotopic purity assessment. The parallel path of MS/MS fragmentation ensures the label is on the correct carbon.
Regiospecificity Confirmation via MS/MS
A common risk is "scrambling" or purchasing mislabeled stock. HRMS allows for a regiospecific check by analyzing fragment ions.
Mechanism:
Upon Collision Induced Dissociation (CID), L-Tyrosine typically undergoes cleavage at the C
-C bond, yielding a characteristic hydroxybenzyl cation (side chain).
Unlabeled Tyrosine: Precursor m/z 182
Fragment m/z 107.05 ().
3-13C Tyrosine: The label is on the
-carbon (C3), which is part of the benzyl fragment.
Expected Shift: Precursor m/z 183
Fragment m/z 108.05 .
If the label were on the Carboxyl (C1) or Alpha (C2) carbon, the fragment would remain at m/z 107.05 because those carbons are lost as neutral fragments (formic acid/ammonia equivalents).
Figure 2: MS/MS fragmentation pathway. Observation of m/z 108.05 confirms the 13C label is located on the side chain (C3), validating the product's structural identity.
Data Analysis & Results Interpretation
Theoretical vs. Observed Data (Simulation)[1]
For a pure L-Tyrosine (3-13C) sample, the mass spectrum should differ significantly from natural tyrosine.
Ion Species
Description
Natural Abundance (Relative %)
High-Purity 3-13C (Relative %)
m/z 182.08
Unlabeled (C only)
100% (Base Peak)
< 1.0% (Impurity)
m/z 183.08
Monoisotopic (C)
9.8%
100% (Base Peak)
m/z 184.08
M+2 Isotope
1.2%
~8.8% (Natural C on other carbons)
Validation Criteria:
Enrichment: The ratio of m/z 183 to m/z 182 should yield >99% enrichment.
M+2 Check: The m/z 184 peak should be approximately 8-9% of the m/z 183 peak. This represents the natural probability of finding another
C atom in the remaining 8 carbon positions of the already labeled molecule ().
Trustworthiness Check: If m/z 184 is significantly higher (e.g., 20%), it indicates the presence of multi-labeled species (e.g., U-13C contaminants), which is a common synthesis byproduct.
Conclusion
For assessing the isotopic purity of L-Tyrosine (3-13C), High-Resolution MS is the superior analytical choice over NMR for routine quality control and quantitative validation. It offers the sensitivity to detect trace unlabeled impurities that can compromise metabolic flux data. By combining full-scan envelope analysis with MS/MS fragmentation (monitoring the m/z 108 fragment), researchers can simultaneously validate both the enrichment level and the positional integrity of the label.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6057, Tyrosine. Retrieved from [Link]
Scientific Instrument Services. (n.d.). Isotope Distribution Calculator. Retrieved from [Link]
Song, X., et al. (2019). ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments. BMC Bioinformatics. Retrieved from [Link][1]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of L-Tyrosine (3-13C) for Large-Scale Fermentation
For Researchers, Scientists, and Drug Development Professionals In the realm of metabolic engineering and biopharmaceutical production, the ability to precisely trace and quantify metabolic fluxes is paramount. Stable is...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of metabolic engineering and biopharmaceutical production, the ability to precisely trace and quantify metabolic fluxes is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful tool for elucidating cellular metabolism and optimizing the production of valuable compounds. This guide provides a comprehensive cost-benefit analysis of a specific, positionally labeled amino acid, L-Tyrosine (3-¹³C), for large-scale fermentation applications. We will delve into the economic and scientific rationale for choosing this tracer over other common labeling strategies, supported by comparative data and detailed experimental protocols.
The Strategic Advantage of Positional Isotope Labeling in Fermentation
Stable isotope-labeled compounds, such as ¹³C-glucose and ¹³C-amino acids, are instrumental in techniques like ¹³C-Metabolic Flux Analysis (¹³C-MFA) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] These methods allow researchers to map the flow of carbon through metabolic pathways, identify bottlenecks, and engineer more efficient microbial cell factories.
While uniformly labeled substrates (e.g., U-¹³C-glucose) provide a broad overview of carbon metabolism, positionally labeled compounds, like L-Tyrosine (3-¹³C), offer a more targeted and nuanced view. The strategic placement of the ¹³C atom at a specific position in the molecule can provide higher resolution data for specific pathways, particularly those involving aromatic amino acid biosynthesis and degradation. This targeted approach can lead to more precise flux estimations in key metabolic junctions.[3]
Cost Analysis: A Head-to-Head Comparison of ¹³C Tracers
A primary consideration for any large-scale fermentation project is the cost of raw materials. Isotope-labeled compounds are inherently more expensive than their unlabeled counterparts. Therefore, a careful cost analysis is essential.
Tracer
Supplier Example(s)
Price (USD)
Amount
Cost per Gram
Cost per Gram of ¹³C
L-Tyrosine (3-¹³C)
Cambridge Isotope Laboratories
$798
0.1 g
$7,980
~$73,815
Fisher Scientific
$1,987.25
0.25 g
$7,949
~$73,533
D-Glucose (U-¹³C₆)
Cambridge Isotope Laboratories
$377
1 g
$377
~$1,162
Fisher Scientific
$975.39
2 g
$487.70
~$1,504
D-Glucose (3-¹³C)
Sigma-Aldrich
$2,370
1 g
$2,370
~$35,550
Unlabeled L-Tyrosine
BulkSupplements
$12.97
100 g
$0.13
N/A
Analysis of the Cost Data:
As the table clearly indicates, L-Tyrosine (3-¹³C) carries a significantly higher price per gram compared to uniformly labeled glucose. When normalized to the cost per gram of ¹³C isotope, the difference remains substantial. This initial assessment might suggest that U-¹³C-glucose is the more economical choice. However, the true value of a tracer is not solely in its bulk price but in the quality and specificity of the data it generates, which we will explore in the benefit analysis. The cost of positionally labeled D-Glucose (3-¹³C) is also high, highlighting the premium for positional specificity. Unlabeled L-Tyrosine is included to provide a baseline for the cost of the amino acid itself.
Benefit Analysis: The Scientific Dividends of L-Tyrosine (3-¹³C)
The premium cost of L-Tyrosine (3-¹³C) is justified by the unique and high-resolution data it can provide in specific experimental contexts.
High-Precision Flux Analysis of Aromatic Amino Acid Pathways
The biosynthesis of aromatic amino acids, including tyrosine, phenylalanine, and tryptophan, is a complex and highly regulated process that serves as a precursor for numerous valuable secondary metabolites.[4][5] Using a positionally labeled tracer like L-Tyrosine (3-¹³C) allows for a focused investigation of this pathway. The known position of the label provides a distinct signature as it is incorporated into biomass and other metabolites, enabling more accurate determination of fluxes through specific enzymatic reactions.
Illustrative Performance Data:
Tracer Strategy
Target Pathway
Flux Resolution (Relative Standard Deviation)
Data Interpretation Complexity
L-Tyrosine (3-¹³C)
Aromatic Amino Acid Biosynthesis
Low (High Precision)
Low to Moderate
D-Glucose (U-¹³C₆)
Central Carbon Metabolism
Moderate
High
D-Glucose (1,2-¹³C₂)
Glycolysis & Pentose Phosphate Pathway
High
Moderate
This illustrative data highlights that while uniformly labeled glucose provides a broad picture, the precision of flux determination for specific pathways, like aromatic amino acid synthesis, can be significantly enhanced with a targeted tracer like L-Tyrosine (3-¹³C).
Probing Protein Structure and Dynamics with NMR
For structural biology applications using NMR, site-specific labeling of amino acids is a powerful technique.[6] Incorporating L-Tyrosine (3-¹³C) into a protein of interest allows for the unambiguous assignment of NMR signals corresponding to that specific tyrosine residue. This is particularly valuable for studying protein-ligand interactions, enzyme mechanisms, and conformational changes where a specific tyrosine residue plays a critical role. This targeted approach can simplify complex NMR spectra and provide crucial structural constraints that are difficult to obtain with uniform labeling.[6]
Experimental Protocols for Large-Scale Fermentation with L-Tyrosine (3-¹³C)
The successful application of L-Tyrosine (3-¹³C) in large-scale fermentation requires meticulous planning and execution. Below are detailed protocols for two primary applications: ¹³C-Metabolic Flux Analysis and production of a labeled protein for NMR analysis.
Protocol for ¹³C-Metabolic Flux Analysis (¹³C-MFA)
This protocol outlines the key steps for conducting a ¹³C-MFA experiment in a large-scale fermenter using L-Tyrosine (3-¹³C) to probe the flux through the aromatic amino acid biosynthesis pathway.
Step 1: Strain Selection and Pre-culture Preparation
Select a microbial strain of interest (e.g., E. coli, S. cerevisiae) with a well-characterized metabolism.
Prepare a pre-culture in a standard rich medium (e.g., LB for E. coli) overnight to ensure a healthy inoculum.
Step 2: Fermentation Medium Preparation
Prepare a defined minimal medium for the main fermentation. The exact composition will depend on the organism.
The carbon source should be unlabeled glucose at a concentration that supports the desired cell density.
Supplement the medium with a precise concentration of L-Tyrosine (3-¹³C). The concentration should be carefully calculated to ensure sufficient label incorporation without causing toxicity or significantly altering the metabolic state. A typical starting point is in the low millimolar range.
Step 3: Large-Scale Fermentation
Inoculate the fermenter with the pre-culture.
Maintain constant fermentation parameters (temperature, pH, dissolved oxygen) to achieve a metabolic steady state.
Monitor cell growth (e.g., by measuring optical density at 600 nm).
Step 4: Sampling
Once the culture reaches a steady state (typically during the exponential growth phase), rapidly withdraw samples.
Quench the metabolic activity immediately by transferring the sample to a cold solution (e.g., -20°C methanol). This is a critical step to prevent further metabolic changes.
Step 5: Sample Processing and Analysis
Separate the cell biomass from the supernatant by centrifugation.
Hydrolyze the protein from the cell biomass to release the amino acids.
Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distribution of tyrosine and other amino acids.
Step 6: Data Analysis and Flux Calculation
Use a software package (e.g., INCA, Metran) to perform the flux analysis.[7]
The software will use the measured mass isotopomer distributions and a metabolic network model to calculate the intracellular fluxes.
Protocol for Production of a ¹³C-Labeled Protein for NMR Analysis
This protocol describes the production of a protein with a specifically labeled tyrosine residue for structural studies by NMR.
Step 1: Expression System and Pre-culture
Use an E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the gene for the protein of interest under the control of an inducible promoter (e.g., T7 promoter).
Prepare an overnight pre-culture in LB medium.
Step 2: Fermentation in Minimal Medium
Prepare a minimal medium (e.g., M9 medium) with unlabeled glucose as the primary carbon source.
Supplement the medium with a complete set of unlabeled amino acids, except for tyrosine .
Add L-Tyrosine (3-¹³C) at a concentration sufficient for protein synthesis.
Step 3: Induction and Protein Expression
Inoculate the fermenter with the pre-culture and grow the cells to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside).
Continue the fermentation for several hours to allow for protein expression and incorporation of the labeled tyrosine.
Step 4: Cell Harvest and Protein Purification
Harvest the cells by centrifugation.
Lyse the cells (e.g., by sonication or high-pressure homogenization).
Purify the protein of interest using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
Step 5: NMR Analysis
Prepare the purified, labeled protein in a suitable buffer for NMR spectroscopy.
Acquire ¹³C-edited NMR spectra to observe the signals from the specifically labeled tyrosine residue.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the L-Tyrosine biosynthesis pathway and the experimental workflows.
L-Tyrosine Biosynthesis Pathway in E. coli
Caption: L-Tyrosine biosynthesis pathway in E. coli.
Experimental Workflow for ¹³C-Metabolic Flux Analysis
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
Workflow for ¹³C-Labeled Protein Production for NMR
Caption: Workflow for ¹³C-Labeled Protein Production.
Conclusion and Recommendations
The choice of an isotopic tracer for large-scale fermentation is a critical decision that balances cost and the desired scientific outcome. While L-Tyrosine (3-¹³C) represents a significant upfront investment compared to uniformly labeled glucose, its value lies in the precision and specificity of the data it provides for targeted applications.
We recommend the use of L-Tyrosine (3-¹³C) under the following circumstances:
When high-resolution flux data for the aromatic amino acid pathway is critical for metabolic engineering efforts to produce tyrosine-derived compounds.
For structural biology studies using NMR , where the specific role of a tyrosine residue in protein function, dynamics, or interaction is being investigated.
For broad, exploratory studies of central carbon metabolism, uniformly labeled glucose remains a cost-effective and powerful tool. However, for researchers and drug development professionals seeking to gain a deeper, more nuanced understanding of specific metabolic pathways, the strategic use of positionally labeled amino acids like L-Tyrosine (3-¹³C) can provide invaluable insights that justify the higher cost.
References
Tian, B., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 893258.
Allen, D. K., & Young, J. D. (2013). Metabolic flux analysis using ¹³C peptide label measurements. The Plant Journal, 75(1), 146-157.
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis.
Gebreselassie, N. A., & Antoniewicz, M. R. (2015). 13C-metabolic flux analysis of co-cultures: A novel approach. Metabolic Engineering, 31, 132-139.
Lutke-Eversloh, T., & Stephanopoulos, G. (2007). Metabolic Engineering of Escherichia coli for l-Tyrosine Production by Expression of Genes Coding for the Chorismate Mutase Domain of the Native Chorismate Mutase-Prephenate Dehydratase and a Cyclohexadienyl Dehydrogenase from Zymomonas mobilis. Applied and Environmental Microbiology, 73(21), 7224-7228.
Laskowski, R. A., et al. (2018). A 13C labeling strategy reveals a range of aromatic side chain motion in calmodulin. Journal of Biomolecular NMR, 72(3-4), 135-146.
Franks, W. T., et al. (2005). Top Ten Tips for Producing 13C/15N Protein in Abundance.
Droste, P., et al. (2015). Dot plots for metabolic pathway analysis. Metabolomics, 11(4), 957-967.
Kohlstedt, M. (2014). What is the cheapest 13C-carbon-source available?
Dalman, T., et al. (2016). Visual workflows for 13 C-metabolic flux analysis.
Chen, X., et al. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. International Journal of Molecular Sciences, 20(4), 893.
Young, J. D. (2014). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Methods in Molecular Biology, 1090, 195-216.
Juminaga, D., et al. (2012). Metabolic Engineering of Escherichia coli for l-Tyrosine Production. Applied and Environmental Microbiology, 78(1), 89-98.
Sivashanmugam, A., et al. (2019). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Analytical Biochemistry, 585, 113407.
Jourdan, F., & Viant, M. R. (2011). Interactive Visualization of Metabolic Pathways.
Ramirez-Malule, H., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 668849.
Lund, M., et al. (2012). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in Molecular Biology, 927, 249-268.
Metallo, C. M., et al. (2011). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Current Opinion in Biotechnology, 22(4), 591-597.
Roy, D., et al. (2021). A dot plot illustration of the metabolic pathway enrichment in a joint analysis. Genes, 12(9), 1363.
Santos, C. N., & Stephanopoulos, G. (2008). Metabolic pathway of L-tyrosine in E. coli. Metabolic Engineering, 10(5), 268-281.
Williamson, M. P., & Webb, M. E. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. Biochemical Society Transactions, 50(5), 1403-1414.
Cruz, D. (2018). Dot Language (graph based diagrams). Medium.
Dalman, T., et al. (2016). A scientific workflow framework for (13)C metabolic flux analysis. Journal of Biotechnology, 223, 45-55.
Young, J. D. (2014). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Methods in Molecular Biology, 1090, 195-216.
Toya, Y., & Shimizu, H. (2013). Procedure for computational simulation of 13C-MFA experiments. Methods in Molecular Biology, 985, 307-328.
Hong, M. (n.d.). Isotopic Labeling for NMR Spectroscopy of Biological Solids. Sigma-Aldrich.
Lütke-Eversloh, T., & Stephanopoulos, G. (2005). Biosynthesis pathway of aromatic amino acids in E. coli. Applied and Environmental Microbiology, 71(11), 7224-7228.
Auber, D., et al. (2006). Metabolic network visualization eliminating node redundance and preserving metabolic pathways.
Juminaga, D., et al. (2012). Modular Engineering of l-Tyrosine Production in Escherichia coli. Applied and Environmental Microbiology, 78(1), 89-98.
comparative uptake rates of L-Tyrosine (3-13C) in healthy vs cancer cells
Topic: Comparative Uptake Rates of L-Tyrosine (3-13C) in Healthy vs. Cancer Cells Content Type: Publish Comparison Guide Executive Summary This technical guide evaluates the performance of L-Tyrosine (3-13C) as a stable...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Uptake Rates of L-Tyrosine (3-13C) in Healthy vs. Cancer Cells
Content Type: Publish Comparison Guide
Executive Summary
This technical guide evaluates the performance of L-Tyrosine (3-13C) as a stable isotope tracer for neoplastic metabolic profiling. Unlike radiotracers (e.g.,
F-FET) which only image transport capacity, L-Tyrosine (3-13C) provides a dual-readout: quantifying LAT1-mediated uptake kinetics and tracing downstream anabolic incorporation (protein synthesis) and catabolic flux (TCA cycle anaplerosis).
This guide is designed for researchers investigating metabolic reprogramming in oncology, specifically the "amino acid addiction" phenotype observed in glioblastoma, breast cancer (MCF-7), and non-small cell lung cancer (NSCLC).
Mechanism of Action: The LAT1 Transport System
The primary entry route for L-Tyrosine into mammalian cells is the System L amino acid transporter 1 (LAT1/SLC7A5) . This sodium-independent antiporter exchanges intracellular glutamine for extracellular large neutral amino acids (LNAAs).
Key Differentiator in Oncology:
Healthy Cells: LAT1 expression is minimal (restricted to blood-brain barrier, placenta, testis).
Cancer Cells: LAT1 is constitutively overexpressed (up to 50-fold) to support rapid biomass synthesis, making it a high-contrast metabolic gate.
Visualization: LAT1 Transport Dynamics
The following diagram illustrates the obligate exchange mechanism that drives L-Tyrosine (3-13C) accumulation against a concentration gradient.
Figure 1: The LAT1 antiporter mechanism. Cancer cells maintain high intracellular Glutamine pools to drive the massive influx of Tyrosine via obligate exchange.
Comparative Analysis: Healthy vs. Cancer Cells[1][2][3]
The utility of L-Tyrosine (3-13C) relies on the differential uptake kinetics driven by LAT1 overexpression. The data below synthesizes kinetic parameters (
and ) from comparative studies (e.g., HEK-MOCK vs. HEK-LAT1 and MCF-7 lines).
Table 1: Kinetic Uptake Parameters
Note:
reflects affinity (lower is higher affinity), while reflects transport capacity.
Cell Type
Expression Profile
(µM)
(pmol/min/mg)
Uptake Fold-Change
Healthy / Control (e.g., Fibroblasts, Astrocytes)
Basal LAT1
20 - 30
200 - 300
1.0x (Baseline)
Cancer / Tumor (e.g., MCF-7, Glioblastoma)
Overexpressed LAT1
20 - 30
1,000 - 1,500
~3.5x - 5.0x
Interpretation
Affinity is unchanged
Capacity is drastically increased
High Tumor-to-Background Ratio
Critical Insight: The
remains relatively stable between healthy and cancer cells, indicating the transporter type is the same. The massive increase in confirms that uptake is driven by transporter density , not a change in affinity. This validates L-Tyrosine (3-13C) as a quantitative probe for tumor burden.
Table 2: Comparison with Alternative Tracers
Why choose L-Tyrosine (3-13C) over standard PET tracers or other isotopes?
Feature
L-Tyrosine (3-13C)
F-FET (Fluoroethyl-L-tyrosine)
F-FDG (Glucose)
Primary Target
Amino Acid Metabolism + Flux
Amino Acid Transport Only
Glycolysis (Warburg Effect)
Metabolic Fate
Incorporated into protein; Catabolized to Fumarate/Acetoacetate
Not metabolized ; Trapped intracellularly
Phosphorylated; Trapped
Tumor Specificity
High (LAT1 driven)
High (LAT1 driven)
Moderate (High uptake in inflammation)
Brain Background
Low (High Tumor:Brain contrast)
Low (High Tumor:Brain contrast)
High (Poor contrast in brain)
Readout Method
LC-MS / NMR (Mass Isotopomer Distribution)
PET Imaging (Radioactivity)
PET Imaging (Radioactivity)
Safety/Handling
Stable Isotope (Non-radioactive)
Radioactive (Requires Cyclotron)
Radioactive (Requires Cyclotron)
Product Performance: Metabolic Flux Potential
Unlike
F-FET, which stops at transport, L-Tyrosine (3-13C) allows researchers to map the fate of the carbon skeleton. The 3-position label is strategically located on the aromatic ring.
C label is retained in the acetoacetate/fumarate fragments, allowing simultaneous assessment of anaplerosis (replenishing TCA intermediates) and lipogenesis in cancer cells.
Figure 2: Metabolic fate of the 3-13C label. The isotope splits into both energy (TCA) and biomass (Lipid) pathways, providing a comprehensive metabolic signature.
Objective: Quantify differential uptake and incorporation of L-Tyrosine (3-13C) in adherent cancer cells using LC-MS.
Reagents:
L-Tyrosine (3-13C) (99% enrichment).
EBSS (Earle’s Balanced Salt Solution) - Amino acid free.
Internal Standard: L-Tyrosine-d4 or
C-Tyrosine.
Step-by-Step Workflow
Pre-Incubation (Depletion Phase):
Wash cells (e.g., MCF-7) 2x with warm EBSS.
Incubate in amino-acid-free EBSS for 30 minutes at 37°C.
Rationale: Depletes intracellular amino acid pools to maximize the trans-stimulation gradient for LAT1.
Pulse Labeling:
Replace medium with EBSS containing 100 µM L-Tyrosine (3-13C) .
Incubate for defined timepoints (e.g., 1, 5, 15, 60 mins).
Control: Include a set with 10 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific LAT1 inhibitor, to validate transport specificity.
Quenching & Extraction:
Rapidly aspirate medium and wash 3x with ice-cold PBS (stops transport).
Add 80% Methanol (-80°C) directly to the plate (500 µL/well).
Scrape cells and transfer to microcentrifuge tubes.
Vortex (1 min) and centrifuge (14,000 x g, 10 min, 4°C).
LC-MS Analysis:
Supernatant (Free Pool): Analyze for free L-Tyrosine (3-13C) [M+1 mass shift].
Precision in Proteogenic and Catabolic Flux: The L-Tyrosine (3-13C) Advantage
Publish Comparison Guide: Reproducibility of Metabolic Flux Results Using L-Tyrosine (3-13C) Executive Summary In metabolic flux analysis (MFA), the choice of isotopomer dictates the resolution of the biological answer....
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Reproducibility of Metabolic Flux Results Using L-Tyrosine (3-13C)
Executive Summary
In metabolic flux analysis (MFA), the choice of isotopomer dictates the resolution of the biological answer. While uniformly labeled tracers ([U-13C]) are the industry standard for total biomass turnover, they often obscure specific pathway contributions due to complex mass isotopomer distributions (MIDs). L-Tyrosine (3-13C)—labeled at the beta-carbon—emerges as the superior alternative for researchers requiring high-fidelity discrimination between protein synthesis (proteogenesis) and catabolic anaplerosis (TCA cycle entry). This guide details why the 3-13C isotopomer offers higher reproducibility for specific metabolic nodes compared to its alternatives.
Comparative Analysis: The Isotopomer Landscape
The following table objectively compares L-Tyrosine (3-13C) against common alternatives. The "Reproducibility Score" reflects the tracer's ability to yield consistent, interpretable flux data for catabolic pathways.
Feature
L-Tyrosine (3-13C)
L-Tyrosine (1-13C)
L-Tyrosine (U-13C)
Primary Utility
Dual-mode: Protein Synthesis + TCA Anaplerosis
Oxidation Rate (Decarboxylation)
Total Biomass Turnover / Melanin Synthesis
Catabolic Fate
Retained: Enters TCA cycle as Fumarate (M+1)
Lost: Exhaled as CO during 4-HPP oxidation
Scrambled: Complex mixture of Acetyl-CoA & Fumarate isotopomers
Spectral Signal
Clean M+1 peak (Singlet in NMR; M+1 in MS)
N/A for downstream metabolites (label is lost)
Complex Multiplets (NMR) / Broad MIDs (MS)
Flux Precision
High: Direct correlation to fumarylacetoacetate hydrolase activity
Low: Indirect measure via CO trapping
Medium: Signal dilution reduces sensitivity for low-flux pathways
Reproducibility
Optimal: Minimal background interference; binary signal (0 or 1)
Variable: Dependent on CO capture efficiency
Variable: Complicated by natural abundance correction errors
Key Insight: The 1-13C label is lost at the p-hydroxyphenylpyruvate dioxygenase (HPPD) step, making it useless for tracing carbon downstream into the mitochondria. The 3-13C label is uniquely retained, bridging the cytosolic and mitochondrial metabolic networks.
Mechanistic Basis: The Journey of Carbon-3
To understand the reproducibility advantage, one must visualize the atomic fate of the beta-carbon (C3). Unlike random scrambling, C3 follows a deterministic path into the TCA cycle.
Entry: Homogentisate cleavage sends the side-chain (containing C3) specifically to Fumarate .
Signal: This results in a singly labeled Fumarate (M+1), which hydrates to Malate (M+1).
Figure 1: The deterministic fate of L-Tyrosine (3-13C). Note that the C3 label (blue path) is explicitly funneled into Fumarate, providing a direct readout of anaplerotic flux, while C1 is lost as CO2.
Experimental Protocol: The "Retained Carbon" Workflow
This protocol is designed to maximize signal-to-noise ratio and ensure reproducibility across biological replicates. It relies on the detection of the M+1 mass shift in downstream TCA intermediates.
Prerequisites:
Tracer: L-Tyrosine (3-13C) (>99% enrichment).
Platform: LC-HRMS (High-Resolution Mass Spectrometry) or GC-MS.
Step 1: Metabolic Quenching & Extraction
Causality: Tyrosine turnover is rapid.[1] Immediate quenching is vital to stop enzymatic interconversion.
Protocol:
Rapidly wash cells with ice-cold saline (0.9% NaCl) to remove extracellular tracer.
Add 80:20 Methanol:Water (-80°C) directly to the plate.
Scrape and transfer to a pre-chilled tube.
Vortex vigorously (30 sec) and centrifuge at 14,000 x g for 10 min at 4°C.
Critical Split: Transfer supernatant (metabolites) to a new vial. Resuspend pellet (protein) for proteogenic flux analysis.
Step 2: Derivatization (GC-MS Only)
Note: LC-MS does not require this step.
Protocol: Dry supernatant under N2. Derivatize with MTBSTFA + 1% TBDMCS (60°C, 1 hr). This adds TBDMS groups, making fumarate and tyrosine volatile.
Target Ions (M-57):
Tyrosine (3-13C): Shift from m/z 466 (M0) to 467 (M1) .
Fumarate: Shift from m/z 287 (M0) to 288 (M1) .
Step 3: Data Acquisition & Validation
Self-Validating Check: Calculate the ratio of [M+1 Tyrosine] in the intracellular pool vs. the media. If intracellular enrichment < 50% of media, transport is the rate-limiting step, not catabolism.
Flux Calculation:
Reproducibility Data & Interpretation
Why does 3-13C yield lower Coefficients of Variation (CV) than U-13C?
Spectral Simplicity:
U-13C Tyrosine: Produces Fumarate isotopomers ranging from M+1 to M+4 depending on the scrambling and dilution from endogenous pools. This spreads the signal intensity across multiple channels, lowering the signal-to-noise ratio for each.
3-13C Tyrosine: Concentrates all catabolic signal into a single M+1 channel .
Result: Lower limit of detection (LOD) and tighter error bars.
Pathway Specificity (The "Fumarate Effect"):
Tyrosine catabolism is the only major pathway that dumps carbon directly into Fumarate (bypassing Acetyl-CoA).
Detection of M+1 Fumarate using 3-13C Tyrosine is a definitive marker of FAH (Fumarylacetoacetate Hydrolase) activity.
Comparison: Using U-13C Glucose or Glutamine floods the TCA cycle, making it impossible to isolate the Tyrosine contribution without complex modeling.
Fine white crystalline powder (High dust potential)
Physicochemical Basis for PPE Selection
A. User Protection (The "Why" behind the gear)
Respiratory Irritation (H335): L-Tyrosine is a fine powder that easily aerosolizes during weighing. Inhalation causes mucosal irritation.
Ocular/Dermal Irritation (H319/H315): Tyrosine is zwitterionic. Upon contact with moisture (sweat/tears), it can alter local pH or mechanically abrade sensitive tissues.
B. Reagent Protection (The "Hidden" Risk)
Isotopic Dilution: Human skin, hair, and clothing are rich in Carbon-12 (natural abundance ~98.9%). A single flake of skin falling into your 13C-Tyrosine stock can skew Mass Spectrometry (MS) or NMR results by introducing "light" carbon background.
Hydroscopic Nature: While not intensely hygroscopic, amino acids can clump. PPE must prevent moisture transfer from breath or skin.
PPE Matrix: Task-Based Selection
Do not use a "one size fits all" approach. Scale your PPE to the activity.[1][2]
Component
Routine Handling (Sealed Containers)
Active Weighing / Powder Transfer
Solution Preparation / Pipetting
Hand Protection
Single Nitrile Gloves (4 mil)
Double Nitrile Gloves (Outer layer changed frequently to prevent static/contamination)
Single Nitrile Gloves (Chemically resistant)
Eye Protection
Safety Glasses with side shields
Chemical Splash Goggles (Seal against fine dust entry)
Safety Glasses or Goggles
Respiratory
Not Required
N95 Respirator (if outside fume hood) or Fume Hood Sash at proper height
Not Required (unless solvent is volatile)
Body Defense
Standard Lab Coat (Cotton/Poly)
Tyvek® Sleeves or Lab Coat (Low-linting to prevent sample contamination)
Standard Lab Coat
Operational Workflow: Contamination-Free Weighing
Handling expensive stable isotopes requires precision. Static electricity is your enemy here—it causes the powder to "jump" and disperse, leading to loss and inhalation risk.
Protocol: The "Static-Zero" Weighing Method
Environment: Utilize a Chemical Fume Hood or a Dead-Air Box (Balance Enclosure). Airflow should be stable but not turbulent.
PPE Setup: Don double nitrile gloves. Roll lab coat cuffs under the glove gauntlet to trap skin flakes.
Static Neutralization: Use an anti-static gun or ionizing bar on the spatula and weigh boat before opening the vial. Causality: 13C-Tyrosine is often dry and statically charged; this prevents the powder from repelling off the spatula.
Transfer: Open the vial. Do not insert the spatula directly into the stock bottle if possible (pour-to-weigh is safer for sterility, but spatula transfer is more precise for expensive isotopes).
Closure: Clean threads of the vial with a lint-free wipe (Kimwipe) before recapping to ensure a tight seal.
Visualizing the Safety Logic
Figure 1: Decision logic for PPE selection based on physical state and associated risks.
Emergency Response & Disposal
Spill Response (Powder)
Do NOT wet sweep. Adding water to a powder spill creates a paste that is harder to clean and may spread the contamination.
Step 1: Cover the spill with a dry paper towel to prevent air currents from spreading dust.
Step 2: If the amount is significant (>100mg) and the surface was clean, consider recovery for non-critical applications (due to high cost). If not, proceed to disposal.[3]
Step 3: Wipe with a damp paper towel (water or 70% ethanol) only after bulk powder is removed.
Disposal
Waste Classification: Non-Hazardous Chemical Waste (unless mixed with hazardous solvents).
Labeling: Clearly label as "L-Tyrosine (13C)". While not radioactive, EHS (Environmental Health & Safety) personnel need to know it is a stable isotope to avoid confusion during waste consolidation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12209722, L-Tyrosine-3-13C. Retrieved from [Link]